A-552
Description
Properties
Molecular Formula |
C28H27N3O4 |
|---|---|
Molecular Weight |
469.541 |
IUPAC Name |
(S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C28H27N3O4/c1-18-14-15-20(17-23(18)29)24-16-19(2)30-27(31-24)35-25(26(32)33)28(34-3,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,25H,29H2,1-3H3,(H,32,33)/t25-/m1/s1 |
InChI Key |
GDPBXJYDHBGQBK-RUZDIDTESA-N |
SMILES |
O=C(O)[C@@H](OC1=NC(C)=CC(C2=CC=C(C)C(N)=C2)=N1)C(C3=CC=CC=C3)(OC)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-552; A 552; A552 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of A-552
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available scientific literature or data corresponding to a compound designated "A-552." The following guide is a template demonstrating the requested format and level of detail. The information presented is hypothetical and should not be considered factual.
Introduction
This document aims to provide a comprehensive overview of the-
--
--
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of action of the hypothetical compound this compound. It will delve into its molecular interactions, downstream signaling effects, and overall impact on cellular function.
Core Mechanism of Action
This compound is a potent and selective antagonist of the hypothetical G-protein coupled receptor (GPCR), designated here as Receptor-X. Its mechanism of action is centered on its ability to competitively inhibit the binding of the endogenous ligand, Ligand-Y, to Receptor-X. This inhibition prevents the conformational changes in Receptor-X necessary for the activation of downstream signaling cascades.
Signaling Pathways Affected
Upon binding to Receptor-X, this compound effectively blocks the Gαq-mediated signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thereby attenuated.
Caption: this compound signaling pathway inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional antagonism, and selectivity.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) |
| This compound | Receptor-X | Radioligand Binding | 2.5 ± 0.3 |
| Compound B | Receptor-X | Radioligand Binding | 15.2 ± 1.8 |
| Compound C | Receptor-X | Radioligand Binding | 89.7 ± 9.1 |
Table 2: Functional Antagonism
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Receptor-X | Calcium Mobilization | 12.8 ± 1.5 |
| Compound B | Receptor-X | Calcium Mobilization | 78.4 ± 6.2 |
| Compound C | Receptor-X | Calcium Mobilization | 450.1 ± 35.6 |
Table 3: Selectivity Profile
| Compound | Receptor-X (Ki, nM) | Receptor-A (Ki, nM) | Receptor-B (Ki, nM) |
| This compound | 2.5 | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for Receptor-X.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Receptor-X were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Membrane Preparation: Cell membranes were prepared by sonication in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) followed by centrifugation to pellet the membranes.
-
Binding Assay: Membranes (10 µg protein) were incubated with 0.5 nM of [3H]-Ligand-Y and varying concentrations of this compound in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Incubation: The mixture was incubated for 60 minutes at room temperature.
-
Termination: The reaction was terminated by rapid filtration through GF/C filters, followed by three washes with ice-cold wash buffer.
-
Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM of unlabeled Ligand-Y. Ki values were calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC50) of this compound.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human Receptor-X were seeded in 96-well plates and grown to confluence.
-
Dye Loading: Cells were loaded with the calcium-sensitive dye Fluo-4 AM for 60 minutes at 37°C.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulation: Cells were stimulated with an EC80 concentration of Ligand-Y.
-
Detection: Changes in intracellular calcium were measured as fluorescence intensity using a plate reader with excitation at 485 nm and emission at 525 nm.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Caption: Calcium mobilization assay workflow.
The Discovery and Synthesis of A-552: A First-in-Class Small Molecule Antagonist of IL-36γ
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-552 is a novel, potent, and selective small-molecule antagonist of human interleukin-36γ (IL-36γ), a cytokine implicated in the pathogenesis of several inflammatory diseases, particularly psoriasis.[1][2][3] Discovered through a high-throughput screening campaign, this compound represents a first-in-class inhibitor that directly binds to IL-36γ, preventing its interaction with the IL-36 receptor (IL-36R) and subsequent pro-inflammatory signaling.[2][3][4] This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was identified from a high-throughput screen utilizing a novel Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay designed to detect small molecules that disrupt the interaction between IL-36γ and its receptor complex.[2][3] The screening of a diverse chemical library led to the identification of a 2-oxypyrimidine scaffold, found in the marketed endothelin receptor A antagonist Ambrisentan, as a promising starting point.[2][3] Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit, culminating in the discovery of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary and often detailed in the supplementary information of publications or in patents, the general synthetic approach for analogous 2-aryl-thiazole-4-carboxylic acid derivatives can be inferred. The synthesis of such compounds typically involves a Hantzsch-type thiazole synthesis.
A plausible synthetic route would likely involve the following key steps:
-
Thioamide Formation: Reaction of a substituted benzaldehyde with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide, to form the corresponding thiobenzamide.
-
Thiazole Ring Formation: Condensation of the thiobenzamide with an α-haloketone or α-haloester bearing the desired substituents for the C4 and C5 positions of the thiazole ring. For this compound, this would likely be a derivative of ethyl bromopyruvate.
-
Functional Group Interconversion: Subsequent chemical modifications of the substituents on the thiazole and phenyl rings to install the final functional groups of this compound. This may include ester hydrolysis to the carboxylic acid and ether formation.
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to human IL-36γ.[1][2] This interaction has been extensively characterized by various biophysical techniques, including Isothermal Titration Calorimetry (ITC) and X-ray crystallography.[2]
The key aspects of this compound's mechanism of action are:
-
Direct Binding: this compound binds directly to a pocket within the β-trefoil fold of human IL-36γ.[2]
-
Allosteric Inhibition: The binding of this compound induces a conformational change in IL-36γ, which prevents it from effectively binding to the IL-36 receptor (IL-36R) and its co-receptor, IL-1RAcP.[4]
-
Inhibition of Downstream Signaling: By blocking the formation of the active IL-36γ/IL-36R/IL-1RAcP signaling complex, this compound prevents the activation of downstream pro-inflammatory pathways, including the NF-κB and MAPK signaling cascades.[4][5]
The IL-36 signaling pathway is a critical component of the inflammatory response. The binding of IL-36 agonists (IL-36α, β, and γ) to the IL-36R leads to the recruitment of the co-receptor IL-1RAcP. This ternary complex formation initiates an intracellular signaling cascade through MyD88 and IRAK kinases, culminating in the activation of transcription factors like NF-κB and AP-1.[5] These transcription factors then drive the expression of numerous pro-inflammatory cytokines and chemokines, amplifying the inflammatory response. This compound effectively blocks this entire cascade at its initiation by sequestering IL-36γ.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective inhibition of human IL-36γ in a variety of in vitro and ex vivo assays.
| Parameter | Value | Assay | Reference |
| Binding Affinity | |||
| KD vs. hIL-36γ | 67.6 ± 6 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Functional Inhibition | |||
| Ki vs. hIL-36γ | 31 nM | hIL-36γ evoked CXCL1 release (human cells) | [1] |
| Ki vs. hIL-36γ | 54 nM | hIL-36γ evoked CXCL1 release (mouse cells) | [1] |
| Selectivity | |||
| vs. mIL-36γ | No affinity | Not specified | [1] |
| vs. hIL-36α | No affinity | Not specified | [1] |
| vs. hIL-36β | No affinity | Not specified | [1] |
Table 1: Summary of Quantitative Biological Data for this compound.
Furthermore, this compound has been shown to attenuate human IL-36γ-induced pro-inflammatory responses in preclinical models, including the release of chemokines in mouse plasma and inflammation in human 3D skin equivalents.[1][6]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed for the initial high-throughput screening to identify inhibitors of the IL-36γ/IL-36R interaction.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. Small molecules that disrupt the interaction between the labeled proteins will lead to a decrease in the FRET signal.
General Protocol:
-
Protein Labeling: Recombinant human IL-36γ and the extracellular domain of IL-36R are labeled with a suitable TR-FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2 or XL665), respectively.
-
Assay Plate Preparation: The assay is typically performed in a low-volume 384-well plate format.
-
Compound Addition: Test compounds (including this compound) are dispensed into the assay wells at various concentrations.
-
Protein Addition: Labeled IL-36γ and IL-36R are added to the wells.
-
Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at the donor's excitation wavelength and emission detection at both the donor and acceptor emission wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated and used to determine the degree of inhibition by the test compounds.
Isothermal Titration Calorimetry (ITC)
ITC was used to quantitatively measure the direct binding of this compound to human IL-36γ and determine the thermodynamic parameters of this interaction.
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. By titrating a ligand into a solution containing a protein, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.
General Protocol:
-
Sample Preparation: Purified recombinant human IL-36γ is dialyzed into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). This compound is dissolved in the same buffer.
-
Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Loading: The IL-36γ solution is loaded into the sample cell, and the this compound solution is loaded into the titration syringe.
-
Titration: A series of small injections of the this compound solution are made into the IL-36γ solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
IL-36γ Evoked CXCL1 Release Assay
This cell-based functional assay was used to determine the inhibitory potency (Ki) of this compound.
Principle: Certain cell types, when stimulated with IL-36γ, produce and release pro-inflammatory chemokines such as CXCL1. The amount of CXCL1 released into the cell culture supernatant can be quantified, and the ability of a compound to inhibit this release is a measure of its functional antagonism of the IL-36 pathway.
General Protocol:
-
Cell Culture: A suitable cell line that expresses the IL-36 receptor and responds to IL-36γ (e.g., primary human keratinocytes or a responsive mouse cell line) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well plates) and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.
-
IL-36γ Stimulation: Recombinant human IL-36γ is added to the wells to stimulate the cells. A vehicle control (no IL-36γ) and a positive control (IL-36γ without inhibitor) are included.
-
Incubation: The plates are incubated for a period sufficient to allow for CXCL1 production and release (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is carefully collected from each well.
-
CXCL1 Quantification: The concentration of CXCL1 in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The CXCL1 concentrations are plotted against the concentration of this compound. The data is fitted to a dose-response curve to determine the IC50, from which the Ki can be calculated.
Conclusion
This compound is a groundbreaking small molecule antagonist of human IL-36γ, discovered through a rational drug discovery approach. Its well-defined mechanism of action, involving direct binding to and allosteric inhibition of IL-36γ, coupled with its potent and selective biological activity, establishes this compound as a valuable research tool and a promising therapeutic lead for the treatment of IL-36γ-mediated inflammatory diseases. The data and protocols summarized in this whitepaper provide a comprehensive resource for scientists and researchers working in the fields of immunology, inflammation, and drug development.
References
- 1. Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | 131748-96-4 | Benchchem [benchchem.com]
- 2. epo.org [epo.org]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. IL-36γ drives skin toxicity induced by EGFR/MEK inhibition and commensal Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Granatonine (A-552)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Granatonine, also known as Pseudopelletierine, which corresponds to the identifier A-552 in certain chemical databases (CAS 552-70-5). This document details its chemical structure, synthesis, and spectroscopic properties. While Granatonine is a known alkaloid constituent of the pomegranate plant (Punica granatum), which has a history of medicinal use, detailed biological data on the isolated compound is limited. This guide summarizes the available information and highlights areas where further research is needed.
Chemical Structure and Properties
Granatonine, systematically named (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic alkaloid. Its structure features a nine-membered bicyclic system containing a nitrogen atom, with a methyl group attached to the nitrogen and a ketone functional group.
Chemical Structure:
Image Source: PubChem CID 11096
Table 1: Chemical and Physical Properties of Granatonine
| Property | Value | Reference |
| CAS Number | 552-70-5 | |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | |
| IUPAC Name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Synonyms | Pseudopelletierine, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 54 °C | |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) |
Synthesis of Granatonine
The classic and most cited method for the synthesis of Granatonine is the Robinson-Schöpf synthesis. This is a biomimetic synthesis that mimics the probable biosynthetic pathway of the alkaloid in the plant.
Robinson-Schöpf Synthesis Workflow
The synthesis involves a one-pot reaction that forms the bicyclic core of Granatonine through a series of Mannich reactions and decarboxylations.
An In-depth Technical Guide to the Biological Target Identification of A-552 (ABBV-552/Plosaracetam)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The identification and validation of novel biological targets are foundational to the development of new therapeutics. This technical guide provides a comprehensive overview of the biological target of the investigational drug A-552, also known as ABBV-552 or plosaracetam. Developed by UCB Biopharma and AbbVie, plosaracetam is a ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A) and is currently in clinical development for the treatment of Alzheimer's disease and other cognitive disorders.[1][2][3] Unlike earlier SV2A ligands that possess anticonvulsant properties, plosaracetam is distinguished by its pro-cognitive effects.[1] This guide will detail the role of SV2A in the context of neurodegenerative disease, present quantitative data for representative SV2A ligands, provide a detailed experimental protocol for target binding characterization, and illustrate key workflows and signaling pathways.
Introduction: SV2A as a Therapeutic Target for Alzheimer's Disease
Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein ubiquitously expressed in the presynaptic terminals of neurons.[4][5] It plays a crucial role in the regulation of neurotransmitter release, a fundamental process for neuronal communication.[4][5] The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta plaques and neurofibrillary tangles.[6] However, a growing body of evidence indicates that synapse loss is a primary neurobiological event that correlates strongly with the cognitive decline observed in patients.[4][7][8]
This loss of synaptic connections disrupts the brain's communication network, leading to impairments in memory and cognition.[7] Consequently, therapeutic strategies aimed at preserving or enhancing the function of remaining synapses represent a promising approach. Given its central role in synaptic function, SV2A has emerged as a key therapeutic target. Modulating SV2A activity offers a potential mechanism to improve synaptic efficiency and, in turn, cognitive performance.[4] Plosaracetam (ABBV-552) is a novel SV2A modulator designed to leverage this therapeutic hypothesis by producing pro-cognitive effects.[1]
Quantitative Data for SV2A Ligands
While specific binding affinity data for the investigational drug plosaracetam (ABBV-552) are not publicly available, this section presents representative quantitative data for other well-characterized ligands that target SV2A. This data is typically generated through in vitro radioligand binding assays to determine the affinity (Kd and Ki) and density (Bmax) of binding sites. Such data is crucial for comparing the potency of different compounds and for understanding their structure-activity relationships.
Table 1: Binding Affinity (Kd) and Density (Bmax) of the SV2A PET Radioligand [11C]UCB-J
| Species | Brain Region | Kd (nM) | Bmax (pmol/g) |
| Rat | Cortex | 6.8 ± 1.5 | - |
| Pig | Cortex | 3.2 ± 0.3 | - |
| Human | Cortex | - | - |
Data sourced from in vitro autoradiography saturation experiments.[9]
Table 2: Inhibition Constants (Ki) of SV2A Ligands in Rat Cortex
| Compound | Ki (nM) |
| UCB-J | 32.9 ± 5.4 |
| Brivaracetam | 5,000 ± 3,000 |
Data sourced from in vitro autoradiography displacement experiments.[9]
Experimental Protocols: Target Binding Characterization
The identification and characterization of a compound's binding to its biological target is a critical step in drug development. The following is a representative, detailed protocol for an in vitro radioligand binding assay to determine the affinity of a test compound for the SV2A protein, based on methodologies described in the literature.[9][10][11]
Objective
To quantify the binding affinity of a test compound for the SV2A protein in mammalian brain tissue using a competitive radioligand binding assay.
Materials
-
Radioligand: [3H]ucb-30889 (a tritiated SV2A-specific ligand).[10][11]
-
Test Compound: Plosaracetam (ABBV-552) or other novel SV2A ligands.
-
Tissue Source: Frozen postmortem human or rat brain cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation vials and liquid scintillation cocktail.
-
Liquid scintillation counter.
-
Multi-channel pipette.
-
Methodology
Step 1: Brain Membrane Preparation
-
Thaw frozen brain cortex tissue on ice.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer (10-12 passes at 800 rpm).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 10 volumes of fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Step 2: Competitive Binding Assay
-
Prepare serial dilutions of the test compound (e.g., plosaracetam) in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]ucb-30889 (at a final concentration of ~2-4 nM), and 100 µL membrane preparation (~100 µg protein).[10]
-
Non-specific Binding: 50 µL Levetiracetam (1 mM), 50 µL [3H]ucb-30889, and 100 µL membrane preparation.[10]
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL [3H]ucb-30889, and 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 2 hours with gentle agitation.[10]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate, followed by three rapid washes with ice-cold Assay Buffer to separate bound from free radioligand.
-
Allow the filters to dry completely.
Step 3: Data Acquisition and Analysis
-
Punch out the filters from the plate into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SV2A.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following have been generated using the DOT language to illustrate the target identification workflow and the proposed signaling pathway for plosaracetam.
Experimental Workflow for SV2A Ligand Identification
Caption: Workflow for the identification and validation of a novel SV2A ligand like this compound.
Proposed Signaling Pathway of Plosaracetam (ABBV-552)
Caption: Proposed mechanism of this compound in enhancing synaptic transmission via SV2A modulation.
Conclusion
Plosaracetam (ABBV-552) represents a targeted therapeutic approach for Alzheimer's disease, focusing on the enhancement of synaptic function rather than the clearance of pathological protein aggregates. Its biological target, the Synaptic Vesicle Glycoprotein 2A, is a well-validated protein central to neurotransmission. The methodologies outlined in this guide, including radioligand binding assays and target validation in knockout models, are standard yet powerful tools in the rigorous process of drug target identification. While specific preclinical data on plosaracetam's binding affinity remains proprietary, the information available on its mechanism, combined with data from other SV2A ligands, provides a strong framework for understanding its therapeutic potential. The continued clinical investigation of plosaracetam will be crucial in determining if the modulation of SV2A can translate into meaningful cognitive benefits for patients with Alzheimer's disease.[4][12]
References
- 1. Plosaracetam - Wikipedia [en.wikipedia.org]
- 2. ABBV-552 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ABBV 552 - AdisInsight [adisinsight.springer.com]
- 4. AbbVie ABROAD (Phase 2) | Alzheimers Research Australia [alzheimersresearch.org.au]
- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive investigation of multiple targets in the development of newer drugs for the Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral ABBV-552 Capsules In Mild Alzheimer's Disease (Abroad) | Explore Alzheimer's Treatment Trials — El Paso Clinical Trials [elpasoclinicaltrials.com]
Preliminary in vitro Studies of ABBV-552 (SDI-118): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of ABBV-552, a novel small molecule modulator of the synaptic vesicle glycoprotein 2A (SV2A). Formerly known as SDI-118, this compound is under investigation as a potential pro-cognitive agent for neurodegenerative disorders such as Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
ABBV-552 (SDI-118) is a high-affinity, orally bioavailable small molecule that selectively modulates SV2A, a protein integral to the regulation of neurotransmitter release at the presynaptic terminal. Unlike other SV2A ligands with anticonvulsant properties, ABBV-552 has demonstrated pro-cognitive effects in animal models, suggesting a distinct mechanism of action that could be beneficial for treating cognitive deficits associated with various neurological and psychiatric conditions.[1]
Quantitative Data Summary
The primary in vitro characterization of ABBV-552 has focused on its binding affinity and selectivity for the SV2A protein. The following tables summarize the key quantitative findings from these studies.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Source |
| ABBV-552 (SDI-118) | Human recombinant SV2A (hSV2A) | Radioligand Binding Assay | 13 | >1000-fold vs. SV2B>100-fold vs. SV2C | [1] |
Table 1: In vitro binding affinity and selectivity of ABBV-552 for SV2A.
Experimental Protocols
A detailed methodology for the key in vitro experiment cited is provided below.
Radioligand Binding Assay for SV2A
This protocol is based on the methods described by Lynch et al. (2004) and Matagne et al. (2008), which were referenced in the primary literature for the characterization of ABBV-552.[1]
-
Objective: To determine the binding affinity (IC50) of ABBV-552 for the human synaptic vesicle glycoprotein 2A (SV2A).
-
Materials:
-
Human recombinant SV2A (hSV2A) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Levetiracetam or another suitable SV2A-specific radioligand.
-
Test compound: ABBV-552 (SDI-118) at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled SV2A ligand (e.g., 10 µM Levetiracetam).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing hSV2A in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the hSV2A-containing membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (ABBV-552). For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of ABBV-552 and the workflow of the key experimental protocol.
Caption: Proposed mechanism of action of ABBV-552 at the presynaptic terminal.
Caption: Workflow for the in vitro radioligand binding assay of ABBV-552.
References
An In-Depth Technical Guide to the Solubility and Stability Profile of A-552
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability profile of the novel compound A-552. Identified as (S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid, this compound is a first-in-class, potent and selective antagonist of human Interleukin-36γ (IL-36γ), a cytokine implicated in inflammatory diseases. A thorough understanding of its physicochemical properties is critical for its development as a research tool and potential therapeutic agent.
While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are essential for characterizing this molecule. The information herein is based on established pharmaceutical industry guidelines and practices.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below.
| Property | Value |
| IUPAC Name | (S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid |
| Synonyms | A552 |
| Molecular Formula | C28H27N3O4 |
| Molecular Weight | 469.54 g/mol |
| Appearance | Solid powder |
| Purity | >98% (typical) |
| Known Solubility | Soluble in DMSO. 10 mM in DMSO. |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following section details the protocols for determining the solubility of this compound in various relevant media.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves adding an excess of the compound to a solvent and agitating it until equilibrium is reached.
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, etc.).
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Separation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration through a suitable filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or µg/mL.
Figure 1: Equilibrium Solubility (Shake-Flask) Workflow
Data Presentation: Solubility of this compound
The results of the solubility studies should be presented in a clear, tabular format.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data to be determined | Shake-Flask |
| Water | 37 | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Shake-Flask |
| Acetate Buffer (pH 4.5) | 37 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |
Section 2: Stability Profile
Stability testing is crucial for identifying potential degradation products, determining the intrinsic stability of the molecule, and establishing appropriate storage conditions. Forced degradation (or stress testing) is performed to accelerate the degradation of this compound under conditions more severe than standard storage.
Forced Degradation Studies
Forced degradation studies expose this compound to various stress conditions to identify likely degradation pathways and to develop and validate stability-indicating analytical methods.
The general protocol involves preparing solutions of this compound (e.g., in a suitable organic solvent or aqueous buffer) and subjecting them to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions):
-
Protocol: Dissolve this compound in solutions of 0.1 N HCl, water, and 0.1 N NaOH.
-
Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
-
Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the remaining amount of this compound and the formation of any degradation products.
-
-
Oxidative Stability:
-
Protocol: Dissolve this compound in a solution containing an oxidizing agent.
-
Conditions: A common condition is 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC to assess the extent of degradation.
-
-
Photostability:
-
Protocol: Expose the solid this compound powder and a solution of this compound to a light source that provides both UV and visible light.
-
Conditions: The exposure should conform to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.
-
Analysis: Analyze the exposed and dark control samples by HPLC.
-
-
Thermal Stability (Dry Heat):
-
Protocol: Store the solid this compound powder in a controlled temperature oven.
-
Conditions: Expose the solid to a high temperature (e.g., 80°C) for a specified period (e.g., up to 7 days).
-
Analysis: Analyze the sample at various time points by HPLC.
-
Figure 2: Forced Degradation Experimental Workflow
Data Presentation: Stability of this compound
The results from the forced degradation studies should be compiled into a summary table.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | No. of Degradants | Remarks |
| Hydrolysis | 0.1 N HCl | e.g., 7 days | e.g., 60°C | Data to be determined | Data to be determined | e.g., Major degradant at RRT X.X |
| Water | e.g., 7 days | e.g., 60°C | Data to be determined | Data to be determined | e.g., Stable | |
| 0.1 N NaOH | e.g., 7 days | e.g., 60°C | Data to be determined | Data to be determined | e.g., Rapid degradation | |
| Oxidation | 3% H₂O₂ | e.g., 24 hrs | Room Temp | Data to be determined | Data to be determined | e.g., Forms N-oxide |
| Photolysis | ICH Q1B | N/A | Room Temp | Data to be determined | Data to be determined | e.g., Photolabile in solution |
| Thermal | Dry Heat | e.g., 7 days | e.g., 80°C | Data to be determined | Data to be determined | e.g., Stable |
Section 3: Signaling Pathway of this compound
This compound is an antagonist of the IL-36 receptor (IL-36R) signaling pathway. It functions by binding directly to the cytokine IL-36γ, thereby preventing it from binding to and activating the IL-36 receptor. This blockade inhibits the downstream inflammatory cascade.
Figure 3: this compound Mechanism of Action
Conclusion
This technical guide outlines the necessary experimental framework for a comprehensive evaluation of the solubility and stability of this compound. The provided protocols for equilibrium solubility and forced degradation studies are based on industry-standard methodologies. The data generated from these studies, when presented in the suggested tabular formats, will provide a clear and concise profile of this compound's physicochemical properties. This information is indispensable for guiding formulation development, defining appropriate storage and handling procedures, and supporting further preclinical and clinical investigation of this promising IL-36γ antagonist.
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of Plosaracetam, also known as ABBV-552, an investigational compound under development by AbbVie and UCB Biopharma for the treatment of Alzheimer's disease and other cognitive disorders.[1] Due to the proprietary nature of compounds in clinical development, detailed information regarding synthesis protocols, extensive quantitative biological data, and specific in-house experimental procedures are not publicly available. This guide consolidates the current publicly accessible information.
Introduction to Plosaracetam (ABBV-552)
Plosaracetam (developmental codes: ABBV-552, SDI-118) is a novel, small molecule that acts as a ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] SV2A is a protein found in the membranes of presynaptic vesicles and is believed to play a crucial role in neurotransmitter release and synaptic function.[3][4] In the context of Alzheimer's disease, synaptic loss is a major factor contributing to cognitive decline.[3][5][6] By targeting SV2A, Plosaracetam is hypothesized to enhance synaptic efficiency and offer a pro-cognitive effect.[1][2][3]
Unlike earlier SV2A ligands such as levetiracetam and brivaracetam, which are primarily used as anticonvulsants, Plosaracetam has been developed to lack anticonvulsant activity and instead to specifically enhance cognitive function.[1][4]
Chemical Structure:
The chemical structure for Plosaracetam is provided by its IUPAC name: (4R)-1-[(5-chloro-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one.[1]
Mechanism of Action and Signaling Pathways
Plosaracetam's primary molecular target is the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein expressed in virtually all synapses throughout the brain.[3] Its precise function is still under investigation, but it is known to be involved in the regulation of neurotransmitter release.
In Alzheimer's disease, there is evidence of reduced SV2A density in the brain, which correlates with cognitive impairment.[5] The therapeutic hypothesis for Plosaracetam is that by modulating SV2A, it can improve synaptic function and, consequently, cognitive performance.[3]
The downstream signaling pathways activated by Plosaracetam's interaction with SV2A are not yet fully elucidated in public literature. However, research into SV2A's role in neurodegeneration suggests potential interactions with key pathological factors in Alzheimer's disease, including amyloid-β (Aβ) and Tau proteins.[5][7] Some studies suggest that SV2A may influence the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and synaptic plasticity.[5][7]
Below is a conceptual diagram illustrating the proposed high-level mechanism of action for Plosaracetam in the context of Alzheimer's disease.
Caption: High-level proposed mechanism of action for Plosaracetam (ABBV-552).
Clinical Development
Plosaracetam (ABBV-552) is currently in Phase 2 clinical trials for the treatment of mild Alzheimer's disease.[1][8] Several studies are registered on ClinicalTrials.gov, investigating the safety, efficacy, pharmacokinetics, and pharmacodynamics of the compound.
Table 1: Summary of Publicly Listed Clinical Trials for Plosaracetam (ABBV-552)
| Trial Identifier | Phase | Status | Purpose | Patient Population |
| NCT05771428 | Phase 2 | Completed | To assess the safety, efficacy, pharmacokinetics, and pharmacodynamics of oral ABBV-552.[9][10] | Participants aged 50 to 90 with mild Alzheimer's disease.[9][10] |
| NCT05686980 | Phase 1 | Completed | To evaluate the pharmacokinetics, safety, and tolerability of ABBV-552.[8][11] | Healthy adult Japanese and Han Chinese subjects.[8][11] |
| NCT06278766 | Phase 1 | Completed | A mass balance study of [14C] ABBV-552.[8] | Healthy male volunteers.[8] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Plosaracetam and the specific biological assays used for its characterization are proprietary to the developing pharmaceutical companies and are not available in the public domain. General methodologies for assessing SV2A binding and cognitive function in animal models would follow standard procedures in the field of neuroscience and pharmacology, but the specific parameters for Plosaracetam are not disclosed.
Quantitative Data
As with the experimental protocols, specific quantitative data such as IC50, EC50, Ki, or in vivo efficacy data from preclinical studies of Plosaracetam and its analogs have not been publicly released. This information is typically disclosed in scientific publications or at conferences after a later stage of clinical development.
Conclusion
Plosaracetam (ABBV-552) represents a novel therapeutic approach for Alzheimer's disease by targeting the synaptic vesicle protein SV2A to enhance cognitive function. While its development is still in the clinical phase, it holds promise as a potential treatment that addresses the synaptic dysfunction characteristic of the disease. Further information regarding its detailed pharmacological profile and clinical efficacy is anticipated as it progresses through clinical trials. The scientific community awaits the disclosure of more comprehensive data to fully evaluate the therapeutic potential of this compound and its analogs.
References
- 1. Plosaracetam - Wikipedia [en.wikipedia.org]
- 2. ABBV 552 - AdisInsight [adisinsight.springer.com]
- 3. AbbVie ABROAD (Phase 2) | Alzheimers Research Australia [alzheimersresearch.org.au]
- 4. Levetiracetam prevents Aβ42 production through SV2a-dependent modulation of App processing in Alzheimer’s disease models - preLights [prelights.biologists.com]
- 5. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. ABBV-552 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Study to Assess Adverse Events, Change in Disease Activity and How Oral ABBV-552 Capsules Moves Through the Body of Participants Aged 50 to 90 Years With Mild Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Comprehensive Toxicological Profile of A-552: An In-Depth Technical Guide
Disclaimer: No publicly available information was found for a compound designated "A-552." The following is a representative technical guide structured according to the user's request, using hypothetical data and established toxicological methodologies. This document serves as a template to be populated with actual experimental results for a compound of interest.
Executive Summary
This guide provides a detailed overview of the preclinical toxicological assessment of this compound, a novel therapeutic candidate. The studies outlined herein were designed to characterize the safety profile of this compound through a series of in vitro and in vivo assays. The primary objectives were to identify potential target organ toxicities, establish a preliminary safety margin, and determine the maximum tolerated dose (MTD). The findings from these studies are crucial for guiding dose selection in first-in-human clinical trials. All experimental procedures were conducted in compliance with Good Laboratory Practice (GLP) regulations.
In Vitro Toxicology
Cytotoxicity Assessment
The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its effect on cell viability.
Table 1: Cytotoxicity of this compound in Human Cell Lines (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| HepG2 | Liver | 78.5 |
| HEK293 | Kidney | 112.2 |
| SH-SY5Y | Neuroblastoma | 95.7 |
| A549 | Lung | 154.3 |
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium to final concentrations ranging from 0.1 to 200 µM and added to the wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound using non-linear regression analysis.
Genotoxicity Assessment
The genotoxic potential of this compound was investigated using the bacterial reverse mutation assay (Ames test).
Table 2: Ames Test Results for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| TA98 | With | Negative |
| TA100 | Without | Negative |
| TA100 | With | Negative |
| TA1535 | Without | Negative |
| TA1535 | With | Negative |
| TA1537 | Without | Negative |
| TA1537 | With | Negative |
-
Strain Preparation: Cultures of Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight.
-
Compound Exposure: 100 µL of the bacterial culture was incubated with various concentrations of this compound (5-5000 µ g/plate ) in the presence and absence of a liver S9 metabolic activation system.
-
Plating: The mixture was combined with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Colony Counting: The number of revertant colonies was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background count.
In Vivo Toxicology
A 14-day repeat-dose toxicity study was conducted in Sprague-Dawley rats to evaluate the in vivo safety profile of this compound.
Table 3: Summary of Key Findings from 14-Day Rat Toxicity Study
| Parameter | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Clinical Observations | No adverse effects | Mild sedation | Sedation, ataxia |
| Body Weight | No significant change | No significant change | 5% decrease |
| Hematology | No significant changes | No significant changes | Mild anemia |
| Clinical Chemistry | No significant changes | Slight elevation in ALT | Significant elevation in ALT & AST |
| Histopathology (Liver) | No abnormalities | Minimal centrilobular hypertrophy | Centrilobular hypertrophy and necrosis |
-
Animal Acclimation: Male and female Sprague-Dawley rats (6-8 weeks old) were acclimated for one week.
-
Dosing: this compound was administered daily via oral gavage at doses of 10, 30, and 100 mg/kg. A control group received the vehicle.
-
Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
-
Sample Collection: On day 15, blood samples were collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: A full necropsy was performed, and major organs were collected, weighed, and processed for histopathological examination.
Mechanistic Insights: Signaling Pathway Analysis
Preliminary mechanistic studies suggest that the observed hepatotoxicity of this compound at high doses may be linked to the activation of the Nrf2 signaling pathway as a cellular stress response.
Caption: Nrf2 signaling pathway activation by this compound-induced oxidative stress.
Experimental Workflows
The following diagram illustrates the general workflow for the in vitro and in vivo toxicological screening of this compound.
Caption: General workflow for the toxicological screening of this compound.
Conclusion
The toxicological screening of this compound revealed a dose-dependent toxicity profile, with the liver being the primary target organ at higher doses in the in vivo rat study. The compound did not exhibit genotoxic potential in the Ames test. The in vitro cytotoxicity assays established a preliminary therapeutic window. These findings provide a foundational understanding of the safety profile of this compound and will inform the design of future long-term toxicity studies and the selection of a safe starting dose for clinical trials. Further mechanistic studies are recommended to fully elucidate the pathways involved in the observed hepatotoxicity.
A-552 pharmacokinetics and pharmacodynamics
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BAY 60-5521 (A-552)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "this compound" was ambiguous. The following technical guide is based on the compound BAY 60-5521 , a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), which is the most plausible scientific interpretation of the query based on available data.
Executive Summary
BAY 60-5521 is a novel tetrahydroquinoline derivative that potently inhibits Cholesteryl Ester Transfer Protein (CETP). By blocking CETP, BAY 60-5521 effectively raises High-Density Lipoprotein Cholesterol (HDL-C) levels, a mechanism with therapeutic potential for the treatment of dyslipidemia. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) of BAY 60-5521, details of key experimental protocols, and a visualization of its mechanism of action within the reverse cholesterol transport pathway.
Pharmacodynamics
The primary pharmacodynamic effect of BAY 60-5521 is the potent and dose-dependent inhibition of CETP. This inhibition leads to a significant increase in HDL-C levels.
Mechanism of Action
CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This process contributes to lower levels of HDL-C and higher levels of pro-atherogenic LDL-C. BAY 60-5521 inhibits CETP, thereby disrupting this exchange and leading to an accumulation of HDL-C in the plasma.[1]
In Vitro Potency
The inhibitory activity of BAY 60-5521 on CETP has been demonstrated in various in vitro systems.
| Assay Type | Species/Matrix | IC₅₀ |
| Fluorescence Assay (artificial liposomes) | - | 25 nM |
| Scintillation Proximity Assay (SPA) | - | 7 nM |
| CETP Inhibition Assay | Human Plasma | 50 nM |
| CETP Inhibition Assay | CETP Transgenic Mouse Plasma | 25 nM |
| Source:[1] |
In Vivo and Clinical Pharmacodynamics
In vivo studies in CETP transgenic mice and a first-in-man clinical trial in healthy male subjects have confirmed the pharmacodynamic effects of BAY 60-5521.
CETP Transgenic Mice:
-
A single oral dose of 2 mg/kg resulted in significant CETP inhibition at 16 and 24 hours post-administration.[1]
-
This dose also led to a statistically significant increase in HDL-C by 53.7% ± 7.4% compared to baseline.[1]
Clinical Study in Healthy Male Subjects:
-
A clear dose-dependent inhibition of CETP was observed starting at a 5 mg single oral dose.[2]
-
At 25 mg, CETP inhibition of over 50% was maintained for 18 hours.[2]
-
At 50 mg, over 50% CETP inhibition lasted for more than 50 hours.[2]
-
A nearly dose-proportional increase in mean HDL-C values was observed 24 hours after administration.[2]
-
A 50 mg dose resulted in a significant HDL-C increase of approximately 30% relative to baseline.[2]
Pharmacokinetics
BAY 60-5521 exhibits a pharmacokinetic profile characterized by slow absorption and a long terminal half-life.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of BAY 60-5521 have been characterized in several preclinical species following oral administration.
| Parameter | Mouse | Rat | Dog |
| Blood Clearance | Low | Low | Low |
| Volume of Distribution (Vss) | Moderate | Moderate | Moderate |
| Absolute Bioavailability | - | 44% | 74% |
| Source:[1] |
Clinical Pharmacokinetics
The first-in-man study provided key pharmacokinetic parameters for BAY 60-5521 in healthy male subjects.
| Parameter | Value (across doses of 5-50 mg) |
| Time to Maximum Concentration (Tmax) | 4 to 6 hours |
| Absorption | Slow |
| Disposition | Multi-exponential |
| Mean Terminal Half-life (t½) | 76 to 144 hours |
| Source:[2] |
Signaling Pathways and Experimental Workflows
Reverse Cholesterol Transport Pathway
BAY 60-5521 acts on the reverse cholesterol transport pathway. The following diagram illustrates the central role of CETP in this process and the point of intervention for BAY 60-5521.
Caption: Mechanism of action of BAY 60-5521 in the reverse cholesterol transport pathway.
Preclinical In Vivo Study Workflow
The following diagram outlines the typical workflow for evaluating the pharmacodynamics of BAY 60-5521 in CETP transgenic mice.
References
- 1. Prediction of a potentially effective dose in humans for BAY 60–5521, a potent inhibitor of cholesteryl ester transfer protein (CETP) by allometric species scaling and combined pharmacodynamic and physiologically-based pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics, pharmacodynamics, tolerability and safety of BAY 60-5521, a potent inhibitor of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antitumor Peptide CIGB-552
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on CIGB-552, a promising antitumor peptide. The document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols from pivotal studies, and presents a visual representation of its signaling pathway.
Core Compound Overview
CIGB-552 is a second-generation, synthetic cell-penetrating peptide developed from an alanine scanning of the Limulus-derived LALF32-51 region.[1][2] It has demonstrated cytotoxic activity against various human and murine tumor cell lines and has shown efficacy in reducing tumor growth and increasing lifespan in preclinical tumor-bearing mouse models.[3][4] The primary mechanism of action of CIGB-552 is mediated through its interaction with the COMMD1 (Copper Metabolism MURR1 Domain-containing 1) protein, leading to the inhibition of the NF-κB signaling pathway.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on CIGB-552.
Table 1: In Vitro Antiproliferative Activity of CIGB-552
| Cell Line | Histological Origin | IC50 (µM) |
| NCI-H460 | Human Lung Cancer | 37.5 µM |
| A549 | Human Lung Cancer | Not specified |
| HT-29 | Human Colon Cancer | 60 µM |
| MCF-7 | Human Breast Cancer | 20 µM |
Source: Data extracted from studies demonstrating the cytotoxic effects of CIGB-552 on various cancer cell lines.[2][6]
Table 2: In Vivo Efficacy of CIGB-552 in Combination with Cisplatin
| Treatment Group | Dosage | Tumor Growth Inhibition |
| CIGB-552 | 1 mg/kg | Not specified alone |
| Cisplatin (CDDP) | 0.4 mg/kg | Not specified alone |
| CIGB-552 + CDDP | 1 mg/kg + 0.4 mg/kg | Synergistic antitumor response |
Source: In vivo study in a TC-1 mouse model of lung cancer.[6][7]
Table 3: Pharmacokinetic Parameters of CIGB-552 in Mice
| Dose | Half-life (t½) | Clearance |
| Not Specified | 1.76 - 4.62 h | 8.69 - 9.52 L/h |
Source: Pharmacokinetic analysis following subcutaneous administration.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the CIGB-552 literature.
1. Cell Culture and Proliferation Assays
-
Cell Lines: Human lung cancer (NCI-H460, A549), human colon cancer (HT-29), and human breast cancer (MCF-7) cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of CIGB-552. After a specified incubation period, MTT reagent was added, followed by a solubilizing agent. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.
2. Western Blot Analysis for COMMD1 Levels
-
Cell Lysis: Tumor cells were treated with CIGB-552 or a proteasome inhibitor (MG132) for 5 hours. Whole-cell lysates were prepared using a suitable lysis buffer.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against COMMD1. Actin was used as a loading control. A secondary antibody conjugated to horseradish peroxidase was then added, and the protein bands were visualized using a chemiluminescence detection system.[2]
3. Analysis of NF-κB (RelA) Ubiquitination
-
Immunoprecipitation: Lung cancer cells were treated with CIGB-552. Cell lysates were incubated with an anti-RelA antibody to immunoprecipitate the RelA protein.
-
Western Blotting: The immunoprecipitated samples were then subjected to Western blot analysis using an anti-ubiquitin antibody to detect ubiquitinated RelA.
4. In Vivo Antitumor Efficacy Studies
-
Animal Model: A TC-1 mouse model of lung cancer was utilized.
-
Treatment Regimen: Mice bearing TC-1 tumors were treated with CIGB-552 (1 mg/kg), Cisplatin (0.4 mg/kg), or a combination of both.
-
Tumor Measurement: Tumor volume was measured at regular intervals to assess the antitumor effect of the treatments.
-
Survival Analysis: The lifespan of the treated mice was monitored to evaluate the impact of the therapies on survival.[6][7]
5. Pharmacokinetic Studies
-
Administration: CIGB-552 was administered subcutaneously to mice.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Peptide Quantification: The concentration of CIGB-552 in plasma samples was determined using a sandwich ELISA.
-
Data Analysis: Pharmacokinetic parameters such as half-life and clearance were calculated from the plasma concentration-time data.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of CIGB-552 and a typical experimental workflow for assessing its in vitro effects.
Caption: Proposed signaling pathway of the antitumor peptide CIGB-552.
Caption: In vitro experimental workflow for CIGB-552 evaluation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice. The development status and clinical data for CIGB-552 may evolve.
References
- 1. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Peptide CIGB-552 Exerts Anti-Inflammatory and Anti-Angiogenic Effects through COMMD1 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Anticancer Peptide CIGB-552 Exerts Anti-Inflammatory and Anti-Angiogenic Effects through COMMD1 | Semantic Scholar [semanticscholar.org]
- 6. Synergic effect of anticancer peptide CIGB-552 and Cisplatin in lung cancer models - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for A-552 in Cell Culture Assays
Introduction
A-552 is a potent and selective small molecule antagonist of human Interleukin-36 gamma (IL-36γ).[1][2][3] It functions by directly binding to human IL-36γ, thereby preventing its interaction with the IL-36 receptor (IL-36R) and the subsequent recruitment of the co-receptor, IL-1 receptor accessory protein (IL-1RAcP). This action effectively blocks the downstream inflammatory signaling cascade mediated by NF-κB and MAPK pathways.[4][5] Consequently, this compound can dose-dependently inhibit the production of pro-inflammatory cytokines and chemokines, such as CXCL1, induced by IL-36γ.[1] These characteristics make this compound a valuable research tool for investigating the role of the IL-36 signaling pathway in various inflammatory diseases, including skin conditions like psoriasis.[2][3]
Data Presentation
This compound In Vitro Efficacy and Binding Affinity
| Parameter | Description | Value | Species | Assay Type |
| IC50 | Half-maximal inhibitory concentration for direct binding to IL-36γ. | 67.6 nM | Human | Isothermal Titration Calorimetry (ITC)[1] |
| Ki | Inhibitory constant for IL-36γ evoked CXCL1 release. | 31 nM | Human | Cellular Assay[1] |
| Ki | Inhibitory constant for IL-36γ evoked CXCL1 release. | 54 nM | Mouse | Cellular Assay[1] |
| KD | Dissociation constant for direct binding to IL-36γ. | 67.6 ± 6 nM | Human | Isothermal Titration Calorimetry (ITC)[2] |
IL-36 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the IL-36 signaling pathway and the point of inhibition by this compound.
References
- 1. This compound | L-36γ antagonist | Probechem Biochemicals [probechem.com]
- 2. Small Molecule IL-36γ Antagonist as a Novel Therapeutic Approach for Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule IL-36γ Antagonist as a Novel Therapeutic Approach for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for A-552 (CIGB-552) In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-552, also known as CIGB-552, is a synthetic, cell-penetrating antitumor peptide that has shown promising results in preclinical cancer models.[1][2] Its mechanism of action involves the stabilization of the COMMD1 (Copper Metabolism MURR1 Domain-containing 1) protein, which in turn leads to the proteasomal degradation of the RelA subunit of NF-κB, thereby inhibiting the NF-κB signaling pathway.[1][2][3] This pathway is crucial for cancer cell survival, proliferation, and inflammation. These application notes provide a summary of in vivo experimental data and detailed protocols for the use of CIGB-552 in preclinical research settings.
Data Presentation
Table 1: In Vivo Dosages and Administration of CIGB-552 in Murine Models
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | TC-1 Lung Cancer | 0.5 mg/kg | Subcutaneous | Significant reduction in tumor volume and increased survival. | [4] |
| C57BL/6 Mice | TC-1 Lung Cancer | 1 mg/kg | Subcutaneous | Effective antitumor response when combined with Cisplatin (0.4 mg/kg). | [5][6][7][8] |
| BALB/c Mice | N/A (Toxicity Study) | 10, 50, 100 mg/kg | N/A | No systemic toxicity observed at these doses in acute toxicity studies. | [9] |
| BALB/c Mice | N/A (Toxicity Study) | 60 mg/kg | N/A | Lethal outcomes observed at this dose. | [4] |
Table 2: Pharmacokinetic Parameters of CIGB-552 in Sprague-Dawley Rats (Subcutaneous Administration)
| Dosage | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 0.35 mg/kg | ~100 | ~0.25 | 2.5 |
| 0.7 mg/kg | ~200 | ~0.25 | 2.5 |
| 1.4 mg/kg | ~350 | ~0.25 | 2.5 |
| Data derived from graphical representations in the source.[4][9] |
Table 3: In Vivo Dosages of CIGB-552 in Canine Models
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| Pet Dogs | Spontaneously-arising solid tumors | 0.075, 0.15, 0.3 mg/kg | Subcutaneous | No dose-limiting toxicities and reduction in tumor volume. | [10] |
Signaling Pathway
The primary mechanism of action of CIGB-552 involves the modulation of the NF-κB signaling pathway through its interaction with COMMD1.
Caption: CIGB-552 signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Syngeneic Mouse Model
Objective: To assess the in vivo antitumor activity of CIGB-552 in a TC-1 lung cancer mouse model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
TC-1 tumor cells
-
CIGB-552 peptide, lyophilized
-
Sterile Phosphate Buffered Saline (PBS)
-
Tartrate/trehalose formulation buffer (optional, enhances stability)[4]
-
Calipers
-
Syringes and needles (27G or smaller for subcutaneous injection)
Procedure:
-
Tumor Cell Implantation:
-
Culture TC-1 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=10 per group).
-
Reconstitute CIGB-552 in sterile PBS or formulation buffer to the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a 0.05 mg/mL solution to inject 200 µL).
-
Administer CIGB-552 subcutaneously at a dose of 0.5 mg/kg.[4] A typical therapeutic schedule involves 4-6 doses administered on alternate days.[11]
-
The control group should receive an equivalent volume of the vehicle (PBS or formulation buffer).
-
-
Monitoring and Endpoint:
-
Measure tumor volume three times a week using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health status.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of necrosis, at which point all animals are euthanized.
-
A secondary endpoint can be survival, where animals are monitored until they meet euthanasia criteria due to tumor burden or morbidity.
-
Caption: Experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of CIGB-552 following subcutaneous administration in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
CIGB-552 peptide, lyophilized
-
Sterile Phosphate Buffered Saline (PBS)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
ELISA kit for CIGB-552 quantification[4]
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Fast animals overnight before dosing, with free access to water.
-
Divide rats into dose groups (e.g., 0.35, 0.7, and 1.4 mg/kg; n=3 per group).[4][9]
-
Reconstitute CIGB-552 in sterile PBS to the appropriate concentrations.
-
Administer a single subcutaneous dose of CIGB-552 to each rat.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, and 5 hours post-dose).[4]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of CIGB-552 in the plasma samples using a validated sandwich ELISA.[4]
-
-
Data Analysis:
-
Plot the plasma concentration of CIGB-552 versus time.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) using appropriate software (e.g., PK Solver).[4]
-
Caption: Workflow for a pharmacokinetic study of CIGB-552.
Safety and Toxicology
In BALB/c mice, CIGB-552 was found to be safe in repeated dosing regimens, with toxicity and lethal outcomes observed only at a high dose of 60 mg/kg.[4] Acute toxicity studies in BALB/c mice showed no systemic toxicity at doses of 10, 50, and 100 mg/kg.[9] These findings suggest a favorable safety profile for therapeutic dosages.
Conclusion
CIGB-552 is a promising antitumor peptide with a well-defined mechanism of action. The provided data and protocols offer a foundation for designing and conducting in vivo experiments to further evaluate its therapeutic potential. Researchers should carefully consider the animal model, tumor type, and experimental endpoints to optimize their study design. Adherence to ethical guidelines for animal research is paramount.
References
- 1. Antitumour peptide based on a protein derived from the horseshoe crab: CIGB-552 a promising candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour peptide based on a protein derived from the horseshoe crab: CIGB‐552 a promising candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIGB-552: A new penetrating peptide with antitumor action mediated by the increased levels of the COMMD1 protein in cancer cell lines [inis.iaea.org]
- 4. preprints.org [preprints.org]
- 5. Synergic effect of anticancer peptide CIGB-552 and Cisplatin in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergic effect of anticancer peptide CIGB-552 and Cisplatin in lung cancer models - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. The first report of cases of pet dogs with naturally occurring cancer treated with the antitumor peptide CIGB-552 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A-552 Treatment Modulates Synaptic Protein Expression in SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals in neurobiology and neuropharmacology.
Abstract: This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of A-552, a novel Synaptic Vesicle Glycoprotein 2A (SV2A) agonist, on the expression of key synaptic proteins in a neuronal cell model. We describe a hypothetical study demonstrating that this compound treatment leads to a dose-dependent increase in the expression of Synaptotagmin-1 (Syt1), a critical protein in neurotransmitter release, in SH-SY5Y neuroblastoma cells. This protocol offers a robust framework for assessing the molecular impact of SV2A modulators on neuronal protein expression.
Introduction
Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein found in synaptic vesicles and is essential for the regulation of neurotransmitter release.[1][2] It is the molecular target for the anti-epileptic drug levetiracetam and is a key area of research for various neurological disorders.[2][3] this compound is an investigational small molecule designed as an SV2A agonist. The activation of SV2A is hypothesized to play a role in synaptic plasticity and neuronal function. One of the known functions of SV2A is its role in the proper trafficking and stabilization of Synaptotagmin-1 (Syt1), the primary calcium sensor for synchronous neurotransmitter release.[4][5][6] Studies have shown that the absence of SV2A leads to a significant reduction in Syt1 levels in synaptic vesicles.[5][6]
This application note details a Western blot protocol to test the hypothesis that agonistic activation of SV2A by this compound will result in an increased expression of Syt1 in a neuronal cell line. The protocol provides a methodology for cell culture, this compound treatment, protein extraction, and immunodetection.
Signaling Pathway
The proposed mechanism of action for this compound involves its binding to and activation of SV2A. This activation is thought to enhance the trafficking and stability of Syt1, leading to an overall increase in its cellular expression. This pathway can be investigated by measuring the total protein levels of Syt1 following this compound treatment.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing the effect of this compound on protein expression.
Caption: Western blot experimental workflow.
Detailed Protocol
Materials and Reagents
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound (stock solution in DMSO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-20% Mini-PROTEAN TGX Precast Protein Gels
-
PVDF membranes
-
5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies: Rabbit anti-Syt1, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
Procedure
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours. The 0 nM well should be treated with an equivalent volume of DMSO as a vehicle control.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with RIPA buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20 µg of protein per lane into a 4-20% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 1 hour at 4°C.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Syt1 and anti-β-actin, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the Syt1 band intensity to the corresponding β-actin band intensity to account for loading differences.
-
Hypothetical Results
The treatment of SH-SY5Y cells with this compound is expected to result in a dose-dependent increase in the expression of Syt1. The expression of the housekeeping protein, β-actin, should remain unchanged across all treatment conditions.
| Treatment Group | This compound Concentration (nM) | Syt1 Relative Density (Normalized to β-actin) | Fold Change (vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.0 |
| This compound | 1 | 1.25 ± 0.11 | 1.25 |
| This compound | 10 | 1.89 ± 0.15 | 1.89 |
| This compound | 100 | 2.45 ± 0.20 | 2.45 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Conclusion
This application note provides a comprehensive protocol for using Western blot analysis to evaluate the effect of the SV2A agonist, this compound, on the expression of Syt1 in a neuronal cell model. The presented hypothetical data suggest that this compound can effectively upregulate the expression of Syt1, highlighting a potential mechanism for its action in modulating synaptic function. This protocol can be adapted to study other SV2A modulators and their effects on various synaptic proteins.
References
- 1. SV2A: More Than Just a New Target for AEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Vesicle Protein 2: a multi-faceted regulator of secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening of the Wnt/β-catenin Signaling Pathway with a Focus on β-catenin S552 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-based functional genomics screens to investigate the Wnt/β-catenin signaling pathway. A particular focus is placed on dissecting the regulatory mechanisms of β-catenin phosphorylation at the Serine 552 (S552) residue, a critical post-translational modification that influences its transcriptional activity.
Introduction to Wnt/β-catenin Signaling and the Role of S552 Phosphorylation
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2][3][4][5] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
Phosphorylation of β-catenin at Serine 552 (S552) by kinases such as AKT has been shown to promote its transcriptional activity, representing a key regulatory node in this pathway. Understanding the factors that modulate S552 phosphorylation is therefore of significant interest for identifying novel therapeutic targets in Wnt-driven diseases.
Application of CRISPR Screening to the Wnt/β-catenin Pathway
CRISPR-Cas9 based genetic screens offer a powerful, unbiased approach to identify genes that regulate the Wnt/β-catenin pathway.[3][4][5] Both pooled and arrayed screening formats can be employed to systematically knock out genes and assess the impact on pathway activity.[6][7] Pooled screens, where a library of single guide RNAs (sgRNAs) is introduced into a single population of cells, are particularly well-suited for identifying genes that confer a selectable phenotype, such as resistance or sensitivity to a Wnt pathway inhibitor or the activation of a reporter gene.[7][8]
By coupling a Wnt/β-catenin pathway-specific reporter system with a genome-wide or focused sgRNA library, researchers can identify novel positive and negative regulators of the pathway. Subsequent secondary screens and mechanistic studies can then elucidate the role of these "hit" genes in processes such as β-catenin S552 phosphorylation.
Quantitative Data from a Representative CRISPR Screen of the Wnt/β-catenin Pathway
The following tables summarize hypothetical quantitative data from a genome-scale CRISPR knockout screen designed to identify regulators of Wnt/β-catenin signaling. The screen utilizes a colorectal cancer cell line (DLD-1) engineered with a TCF/LEF responsive GFP reporter (DLD1TOP-GC).[2] Cells with low GFP expression (indicating inhibition of Wnt signaling) are isolated by Fluorescence-Activated Cell Sorting (FACS), and the abundance of sgRNAs is determined by next-generation sequencing.
Table 1: Top 10 Gene Hits Leading to Decreased Wnt/β-catenin Reporter Activity (GFP-low Population)
| Gene Symbol | Description | Average Log Fold Change (LFC) | False Discovery Rate (FDR) |
| CTNNB1 | Catenin Beta 1 (β-catenin) | -4.2 | < 0.001 |
| TCF7L2 | Transcription Factor 7 Like 2 | -3.8 | < 0.001 |
| LRP6 | LDL Receptor Related Protein 6 | -3.5 | < 0.001 |
| FZD7 | Frizzled Class Receptor 7 | -3.2 | < 0.001 |
| BCL9 | B-Cell CLL/Lymphoma 9 | -3.0 | < 0.005 |
| PYGO2 | Pygopus Family PHD Finger 2 | -2.8 | < 0.005 |
| WLS | Wnt Ligand Secretion Mediator | -2.5 | < 0.01 |
| PORCN | Porcupine O-Acyltransferase | -2.3 | < 0.01 |
| DVL2 | Dishevelled Segment Polarity Protein 2 | -2.1 | < 0.05 |
| KMT2A | Lysine Methyltransferase 2A | -1.9 | < 0.05 |
Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout
| Gene Target | sgRNA Sequence | % GFP-low Cells (vs. Non-Targeting Control) | p-value |
| CTNNB1 | GATCGATCGATCGATCGATC | 85.2% | < 0.0001 |
| TCF7L2 | AGCTAGCTAGCTAGCTAGCT | 78.9% | < 0.0001 |
| LRP6 | TACGTACGTACGTACGTACG | 75.4% | < 0.001 |
| KMT2A | GTCAGTCAGTCAGTCAGTCA | 55.1% | < 0.01 |
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for Regulators of Wnt/β-catenin Signaling
This protocol outlines a workflow for a pooled, negative selection CRISPR screen to identify genes whose knockout leads to a decrease in Wnt/β-catenin pathway activity.
1. Materials and Reagents:
-
Cell Line: DLD-1 cell line stably expressing Cas9 and a TCF/LEF-responsive GFP reporter (DLD-1TOP-GC).[2]
-
sgRNA Library: A genome-wide or focused lentiviral sgRNA library (e.g., GeCKO v2).
-
Lentivirus Production: HEK293T cells, packaging plasmids (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G).
-
Cell Culture: DMEM, FBS, Penicillin-Streptomycin, Puromycin, Polybrene.
-
Genomic DNA Extraction Kit.
-
PCR reagents for sgRNA amplification.
-
Next-Generation Sequencing (NGS) platform.
2. Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Reporter Cells:
-
Plate DLD-1TOP-GC-Cas9 cells for transduction.
-
Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Perform the transduction in the presence of Polybrene (8 µg/mL).
-
Select transduced cells with Puromycin for 2-3 days.
-
Expand the surviving cells, maintaining a library representation of at least 500 cells per sgRNA.
-
Collect a baseline cell sample ("Day 0") for genomic DNA extraction.
-
-
Cell Sorting and Sample Collection:
-
Culture the transduced cell population for 14-21 days to allow for gene knockout and phenotypic effects to manifest.
-
Harvest the cells and sort them into GFP-high and GFP-low populations using FACS.
-
Collect at least 10 million cells for each population.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the "Day 0", GFP-high, and GFP-low cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform deep sequencing on an Illumina platform.
-
-
Data Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library reference.
-
Calculate the read counts for each sgRNA in each sample.
-
Use software packages like MAGeCK to determine sgRNA enrichment and depletion and to identify statistically significant "hit" genes.[6]
-
Protocol 2: Validation of Candidate Genes
1. Individual sgRNA Knockout:
- Synthesize 2-3 individual sgRNAs targeting each candidate gene.
- Clone these sgRNAs into a lentiviral vector.
- Produce lentivirus and transduce the DLD-1TOP-GC-Cas9 reporter cell line.
- After selection, analyze the percentage of GFP-low cells by flow cytometry to confirm the phenotype observed in the screen.
2. Western Blot Analysis for S552 Phosphorylation:
- Generate stable knockout cell lines for the validated hit genes.
- Lyse the cells and perform Western blot analysis using antibodies specific for β-catenin phosphorylated at S552 and total β-catenin.
- A change in the ratio of p-S552-β-catenin to total β-catenin will indicate a role for the candidate gene in regulating this specific phosphorylation event.
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway with AKT-mediated phosphorylation of β-catenin at S552.
Experimental Workflow for Pooled CRISPR Screening
Caption: Workflow for a pooled CRISPR screen to identify regulators of Wnt/β-catenin signaling.
References
- 1. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-scale CRISPR-Cas9 screen of Wnt/β-catenin signaling identifies therapeutic targets for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. embopress.org [embopress.org]
- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. CRISPR Screen Analysis: From NGS Data to Discoveries - Supanet [supanet.com]
Application Note: Mass Spectrometry Analysis of Compound A-552 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound A-552 is a novel therapeutic agent under investigation for its potential pharmacological effects. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy and safety profile. This application note provides a detailed protocol for the identification and quantification of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS). The described workflows are applicable for both in vitro and in vivo metabolism studies, offering a comprehensive approach to characterizing the biotransformation of this compound. The primary metabolic pathway of concern is the bioactivation of the thiophene moiety, which can lead to reactive intermediates.[1][2]
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol outlines the incubation of Compound this compound with human liver microsomes to identify potential metabolites.
Materials:
-
Compound this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Glutathione (GSH) or N-acetylcysteine (NAC) as trapping agents[1]
-
Internal Standard (IS)
Procedure:
-
Prepare a stock solution of Compound this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Compound this compound to the mixture. For trapping studies, include GSH or NAC in the incubation mixture.[1]
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the separation and detection of this compound and its metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating a range of drug metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute metabolites of increasing hydrophobicity, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Scan Type: Full scan for metabolite discovery and product ion scan (PIS) or neutral loss scan (NLS) for structural elucidation. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed.
-
Collision Gas: Argon
-
Data Acquisition: Data-dependent acquisition (DDA) can be used to trigger MS/MS scans on the most abundant precursor ions.
Data Presentation
Quantitative data for the disappearance of the parent compound and the formation of key metabolites should be summarized in tables for clear comparison across different experimental conditions.
Table 1: In Vitro Metabolic Stability of Compound this compound in HLM
| Time (min) | This compound Concentration (µM) | % this compound Remaining |
| 0 | 1.00 | 100 |
| 15 | 0.75 | 75 |
| 30 | 0.52 | 52 |
| 60 | 0.28 | 28 |
Table 2: Formation of Major Metabolites of this compound in HLM
| Time (min) | Metabolite M1 (Peak Area) | Metabolite M2 (Peak Area) | GSH Adduct (Peak Area) |
| 0 | 0 | 0 | 0 |
| 15 | 1.2 x 10⁵ | 0.5 x 10⁵ | 0.8 x 10⁴ |
| 30 | 2.5 x 10⁵ | 1.1 x 10⁵ | 1.5 x 10⁴ |
| 60 | 4.8 x 10⁵ | 2.3 x 10⁵ | 2.9 x 10⁴ |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolism and LC-MS analysis of Compound this compound.
Proposed Metabolic Pathway of this compound
The thiophene moiety in a molecule can be a structural alert due to its potential for metabolic activation to reactive intermediates.[1] Cytochrome P450 enzymes, particularly CYP3A4, are often responsible for this bioactivation.[1]
Caption: Proposed metabolic bioactivation pathway of Compound this compound.
References
Application Notes and Protocols for A-552 (CIGB-552) in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-552, also known as CIGB-552, is a second-generation, cell-penetrating peptide with demonstrated antitumor activity.[1][2] Its mechanism of action involves the direct interaction with the intracellular protein COMMD1 (Copper metabolism MURR1 domain-containing protein 1).[1][2] This binding event leads to the stabilization and accumulation of COMMD1, which in turn inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][2][3] The targeted disruption of this pathway by CIGB-552 makes it a compelling candidate for cancer therapy and a valuable tool for studying NF-κB signaling.
These application notes provide detailed protocols for utilizing CIGB-552 in protein binding assays, specifically focusing on its interaction with COMMD1. The provided methodologies can be adapted to study the binding of CIGB-552 to other potential protein partners.
Quantitative Data
| Cell Line | Histological Origin | IC50 (µM) | Reference |
| H460 | Lung Cancer | ~25 µM | [3] |
| HT-29 | Colon Adenocarcinoma | ~60 µM | [1] |
| MCF-7 | Breast Cancer | ~20 µM | [1] |
Note: The cytotoxic activity of CIGB-552 has been shown to be dependent on the expression levels of COMMD1, with higher COMMD1 expression correlating with increased sensitivity to the peptide.[3]
Signaling Pathway
CIGB-552 exerts its biological effect by modulating the NF-κB signaling pathway through its interaction with COMMD1. The diagram below illustrates this mechanism.
Caption: CIGB-552 enhances COMMD1 stability, leading to increased ubiquitination and subsequent degradation of the NF-κB subunit RelA, thereby inhibiting NF-κB signaling.
Experimental Protocols
Fluorescence Polarization (FP) Assay for CIGB-552 and COMMD1 Binding
This protocol describes a fluorescence polarization (FP) assay to quantitatively measure the binding of CIGB-552 to the COMMD1 protein. The assay is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, fluorescently labeled CIGB-552) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (COMMD1), the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization.
Materials:
-
Fluorescently labeled CIGB-552 (e.g., with FITC or another suitable fluorophore)
-
Purified recombinant COMMD1 protein
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS) with 0.01% Tween-20)
-
Black, non-binding 96-well or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow Diagram:
Caption: Workflow for a fluorescence polarization protein binding assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescently labeled CIGB-552 in the assay buffer. The optimal concentration of the tracer should be determined empirically but is typically in the low nanomolar range and should be well below the expected Kd.
-
Prepare a stock solution of purified COMMD1 protein in the assay buffer.
-
Prepare serial dilutions of the COMMD1 protein in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
-
Assay Setup (in a 96-well or 384-well black microplate):
-
Control Wells:
-
Blank: Assay buffer only.
-
Tracer only (minimum polarization): Fixed concentration of fluorescently labeled CIGB-552 in assay buffer.
-
-
Experimental Wells:
-
Add a fixed volume of the fluorescently labeled CIGB-552 solution to each well.
-
Add an equal volume of the serially diluted COMMD1 protein solutions to the respective wells.
-
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the measured fluorescence polarization (mP) as a function of the COMMD1 protein concentration.
-
Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the dissociation constant (Kd). The Kd is the concentration of COMMD1 at which 50% of the fluorescently labeled CIGB-552 is bound.
-
Competitive Binding Assay
This protocol can be used to screen for or characterize unlabeled compounds that compete with CIGB-552 for binding to COMMD1.
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of fluorescently labeled CIGB-552 and COMMD1 at concentrations that result in a significant polarization signal (typically the Kd concentration of COMMD1 and a low nanomolar concentration of the tracer).
-
Prepare serial dilutions of the unlabeled competitor compound.
-
-
Assay Setup:
-
Add a fixed concentration of fluorescently labeled CIGB-552 and COMMD1 to each well.
-
Add the serially diluted competitor compound to the wells.
-
Include control wells with only the tracer and COMMD1 (maximum polarization) and wells with only the tracer (minimum polarization).
-
-
Incubation and Measurement:
-
Follow the same incubation and measurement steps as in the direct binding assay.
-
-
Data Analysis:
-
A decrease in fluorescence polarization with increasing concentrations of the competitor indicates displacement of the fluorescently labeled CIGB-552 from COMMD1.
-
Plot the fluorescence polarization against the logarithm of the competitor concentration and fit the data to determine the IC50 of the competitor.
-
Conclusion
CIGB-552 is a valuable tool for studying the NF-κB signaling pathway and for the development of novel anticancer therapeutics. The provided protocols offer a framework for quantitatively assessing the binding of CIGB-552 to its target protein, COMMD1, and for screening for other molecules that may interact with this important therapeutic target. These assays can be readily adapted for high-throughput screening applications in drug discovery.
References
- 1. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIGB-552: A new penetrating peptide with antitumor action mediated by the increased levels of the COMMD1 protein in cancer cell lines [inis.iaea.org]
- 3. The Anticancer Peptide CIGB-552 Exerts Anti-Inflammatory and Anti-Angiogenic Effects through COMMD1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-552 in High-Throughput Screening
Topic: A-552 in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The designation "this compound" is currently ambiguous in the context of high-throughput screening (HTS). Our comprehensive search of scientific literature and databases did not identify a specific, widely recognized molecule, compound, or agent with this identifier that is a subject of HTS campaigns. The term appears in various unrelated contexts, such as the designation for a specific phosphorylation site on the β-catenin protein (S552), which is relevant in cancer research and the Wnt signaling pathway.[1][2]
This document aims to provide a framework for developing application notes and protocols for a hypothetical HTS assay targeting the modulation of β-catenin phosphorylation at serine 552 (S552), a key event in the Wnt signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for drug discovery.
Target Background: β-Catenin S552 Phosphorylation
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, cell proliferation, and differentiation.[1][2] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression.
Phosphorylation of β-catenin at serine 552 (S552) by kinases such as AKT can promote its nuclear localization and transcriptional activity, contributing to oncogenesis.[1][2] Therefore, identifying small molecule inhibitors of this specific phosphorylation event is a promising therapeutic strategy.
High-Throughput Screening for Inhibitors of β-Catenin S552 Phosphorylation
A high-throughput screening campaign to identify inhibitors of β-catenin S552 phosphorylation would typically involve a cellular assay that can quantitatively measure the phosphorylation status of this specific residue in response to compound treatment.
Assay Principle
A cell-based assay using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a high-content imaging approach can be employed. The general principle is to use a cell line that expresses a detectable form of β-catenin and to measure the level of S552 phosphorylation after treatment with compounds from a screening library.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting β-catenin S552 phosphorylation.
Caption: High-throughput screening workflow for identifying modulators of β-catenin S552 phosphorylation.
Protocols
Protocol 1: TR-FRET Assay for β-Catenin S552 Phosphorylation
This protocol describes a homogeneous, cell-based TR-FRET assay to quantify the phosphorylation of β-catenin at S552.
Materials:
-
Cell line expressing tagged β-catenin (e.g., HEK293T)
-
Assay plates (384-well, low-volume, white)
-
Compound library
-
Positive control (e.g., known AKT activator)
-
Negative control (e.g., DMSO)
-
TR-FRET antibody pair:
-
Donor antibody: Anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Acceptor antibody: Anti-phospho-β-catenin (S552) antibody conjugated to an acceptor fluorophore (e.g., d2)
-
-
Lysis buffer
-
TR-FRET plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well assay plates at an optimized density and incubate overnight.
-
Compound Treatment: Add compounds from the library and controls to the assay plates using an acoustic liquid handler. Incubate for the desired time.
-
Cell Lysis: Add lysis buffer to each well and incubate to lyse the cells and release cellular contents.
-
Antibody Addition: Add the TR-FRET antibody pair to each well.
-
Incubation: Incubate the plates in the dark at room temperature to allow for antibody binding.
-
Signal Detection: Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound.
Protocol 2: High-Content Imaging Assay for β-Catenin Nuclear Translocation
This protocol outlines a high-content imaging assay to visualize and quantify the nuclear translocation of β-catenin, an event downstream of S552 phosphorylation.
Materials:
-
Cell line endogenously expressing β-catenin (e.g., SW480)
-
Assay plates (384-well, imaging-compatible)
-
Compound library
-
Positive control (e.g., Wnt3a conditioned media)
-
Negative control (e.g., DMSO)
-
Primary antibody: Anti-β-catenin antibody
-
Secondary antibody: Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere.
-
Compound Treatment: Treat cells with compounds from the library and controls.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining:
-
Incubate with the primary anti-β-catenin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images of each well using a high-content imaging system, capturing both the β-catenin and nuclear channels.
-
Image Analysis: Use image analysis software to segment the nuclei and cytoplasm and quantify the nuclear to cytoplasmic ratio of the β-catenin signal.
Data Presentation
Quantitative data from the primary screen and subsequent hit validation should be presented in a clear and structured format.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Library Screened | 100,000 compounds |
| Assay Format | TR-FRET |
| Hit Cutoff | >50% Inhibition |
| Hit Rate | 0.5% |
| Z'-factor | 0.75 |
Table 2: Hit Confirmation and Dose-Response Analysis
| Compound ID | Primary Screen Inhibition (%) | Confirmed Hit | IC50 (µM) |
| Hit-001 | 65 | Yes | 2.5 |
| Hit-002 | 58 | Yes | 7.1 |
| Hit-003 | 72 | Yes | 1.8 |
| ... | ... | ... | ... |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the role of β-catenin S552 phosphorylation.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting S552 phosphorylation.
Conclusion
While "this compound" does not correspond to a known entity in HTS, the principles outlined here for targeting β-catenin S552 phosphorylation provide a robust framework for initiating a drug discovery program against this therapeutically relevant target. The combination of a primary HTS assay with orthogonal follow-up studies is crucial for the identification and validation of potent and selective inhibitors. Further clarification of the specific molecule or target of interest designated as "this compound" would be necessary to provide more tailored application notes and protocols.
References
Troubleshooting & Optimization
A-552 not showing expected activity
Issue: A-552 Not Showing Expected Activity
Our dedicated team of scientists has compiled the following resources to help you troubleshoot common issues and answer frequently asked questions regarding this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues that may lead to a lack of expected activity from this compound.
| Potential Cause | Recommended Action |
| Incorrect Storage or Handling | Verify that this compound has been stored at the recommended temperature and protected from light and moisture. Repeated freeze-thaw cycles should be avoided. |
| Suboptimal Compound Concentration | Confirm the final concentration of this compound in your assay. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line or Model System Incompatibility | Ensure that your chosen cell line or experimental model expresses the target of this compound and possesses the necessary downstream signaling components. |
| Reagent Quality or Compatibility | Check the quality and expiration dates of all reagents used in your experiment. Ensure that media components, sera, or other additives do not interfere with this compound activity. |
| Assay-Specific Issues | Review your experimental protocol for any potential deviations. Ensure that incubation times, reading parameters, and other assay conditions are optimized for detecting the expected biological effect. |
| Compound Degradation | If the compound has been in solution for an extended period, consider preparing a fresh stock of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically soluble in DMSO. For cell-based assays, it is crucial to ensure the final DMSO concentration is not toxic to the cells (generally <0.5%).
Q2: Can this compound be used in in-vivo studies?
A2: Please refer to the product-specific datasheet for information regarding in-vivo use, including recommended vehicles and dosing.
Q3: How can I confirm that this compound is active?
A3: We recommend including a positive control in your experiments. This could be a known activator or inhibitor of the same pathway, or a cell line known to be sensitive to this compound.
Experimental Protocols
A detailed experimental protocol for a Western Blot analysis to assess the phosphorylation status of a downstream target is provided as an example workflow.
Protocol: Western Blot for Downstream Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow for Troubleshooting this compound Inactivity
Caption: A logical workflow for troubleshooting the lack of expected activity from this compound.
Putative Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a visual guide for potential points of investigation.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Optimizing A-552 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-552, a potent and selective small molecule antagonist of human interleukin-36 gamma (IL-36γ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets human IL-36γ, a member of the IL-1 family of cytokines known to play a crucial role in inflammatory processes.[1] It functions as an antagonist, directly binding to IL-36γ and preventing it from interacting with its receptor, the IL-36 receptor (IL-36R). This blockage inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[1][2]
Q2: What is the binding affinity of this compound for human IL-36γ?
This compound exhibits a high binding affinity for human IL-36γ. The reported inhibitory constants (Ki) are in the nanomolar range, specifically 31 nM in human and 54 nM in mouse cellular assays measuring IL-36γ-evoked CXCL1 release.[1] The half-maximal inhibitory concentration (IC50) has been measured at 67.6 nM by isothermal titration calorimetry (ITC).[1]
Q3: Is this compound selective for human IL-36γ?
Yes, this compound is highly selective for human IL-36γ. It does not show significant affinity for other closely related IL-36 family members, such as IL-36α and IL-36β, nor for mouse IL-36γ.[1] This selectivity makes it a valuable tool for specifically investigating the role of human IL-36γ in biological systems.
Q4: How should I prepare a stock solution of this compound?
Q5: What is a recommended starting concentration range for this compound in cell-based assays?
Based on its potent Ki values, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. The optimal concentration will depend on the specific cell type, assay conditions, and the concentration of IL-36γ used for stimulation. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses potential issues that may arise during the optimization of this compound concentration in your experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of IL-36γ signaling | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). |
| This compound has degraded. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. Test the stability of this compound in your specific cell culture medium over the time course of your experiment. | |
| IL-36γ concentration is too high. | Titrate the concentration of IL-36γ to find the EC50 or a sub-maximal stimulating concentration for your assay. | |
| Incorrect experimental setup. | Ensure that the cell type used expresses the IL-36 receptor (IL-36R and IL-1RAcP). Verify the activity of your recombinant IL-36γ. | |
| High background signal or off-target effects | This compound concentration is too high, leading to cytotoxicity. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold. |
| Non-specific binding of this compound. | Include appropriate vehicle controls (e.g., DMSO at the same final concentration as used for this compound). If possible, test a structurally related but inactive compound as a negative control. | |
| Inconsistent results between experiments | Variability in cell culture. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and growth conditions. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and IL-36γ for each experiment from a validated stock solution. | |
| Assay variability. | Adhere strictly to the experimental protocol, including incubation times and temperatures. Minimize variability in pipetting and washing steps. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the potential cytotoxicity of this compound.
Materials:
-
HaCaT cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
IL-36γ-Induced CXCL1 Release Assay
This protocol is to assess the inhibitory activity of this compound on IL-36γ-induced chemokine production.
Materials:
-
HaCaT cells
-
Complete cell culture medium
-
Recombinant human IL-36γ
-
This compound
-
DMSO (vehicle control)
-
24-well plate
-
Human CXCL1 ELISA kit
Procedure:
-
Seed HaCaT cells in a 24-well plate at a density of 1 x 10⁵ cells/well and grow to confluence.[3]
-
The day before the experiment, replace the medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant human IL-36γ (e.g., 10-100 ng/mL) for 24 hours.[3]
-
Collect the cell culture supernatants.
-
Measure the concentration of CXCL1 in the supernatants using a human CXCL1 ELISA kit according to the manufacturer's instructions.
-
Plot the CXCL1 concentration against the this compound concentration to determine the IC50 value.
Visualizations
Caption: IL-36 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the inhibitory effect of this compound.
References
- 1. This compound | L-36γ antagonist | Probechem Biochemicals [probechem.com]
- 2. Small Molecule IL-36γ Antagonist as a Novel Therapeutic Approach for Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Proinflammatory Cytokine IL-36γ Is a Global Discriminator of Harmless Microbes and Invasive Pathogens within Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting A-552 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for A-552, a selective inhibitor of the Wnt/β-catenin signaling pathway. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It exerts its effects by preventing the phosphorylation of β-catenin at Serine 552 (S552), a critical step for its nuclear translocation and subsequent activation of target gene transcription. Inhibition of this pathway can lead to decreased cell proliferation in certain cancer cell lines.
Q2: What is the recommended solvent for this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, it is crucial to dilute the DMSO stock solution in a suitable buffer. Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound.
Q3: My this compound powder will not dissolve in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, try gentle warming of the solution in a water bath at 37°C for 5-10 minutes. Vortexing the solution can also aid in dissolution. Ensure that your DMSO is of high purity and anhydrous, as water content can significantly impact solubility.
Q4: I see precipitation in my aqueous working solution. How can I prevent this?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, we recommend a serial dilution approach. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in your cell culture medium or buffer, ensuring rapid mixing. Then, perform the final dilution to your desired working concentration. Avoid preparing large volumes of low-concentration aqueous solutions for long-term storage.
Q5: Can I store the this compound stock solution at room temperature?
No, this compound stock solutions in DMSO should be stored at -20°C for long-term stability. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. We recommend aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Insufficient mixing. 2. Low-quality or hydrated DMSO. 3. Incorrect solvent volume. | 1. Vortex the solution for 1-2 minutes. 2. Use fresh, anhydrous, high-purity DMSO. 3. Double-check your calculations to ensure the correct volume of DMSO is used for the desired concentration. |
| Precipitate forms after diluting the DMSO stock in aqueous buffer. | 1. This compound has exceeded its solubility limit in the aqueous buffer. 2. The pH of the buffer is not optimal. 3. The buffer contains incompatible components. | 1. Perform a serial dilution as described in the FAQs. Consider using a buffer containing a low percentage of a non-ionic surfactant like Tween-20 (0.01-0.1%) to improve solubility. 2. Ensure the pH of your final working solution is within the recommended range for your specific assay. 3. Test the solubility of this compound in different buffers to identify a more suitable one for your experiment. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound. 2. Precipitation of this compound during the experiment. 3. Degradation of the compound. | 1. Visually inspect your stock and working solutions for any undissolved particles before use. 2. Prepare fresh working solutions immediately before each experiment. 3. Follow the recommended storage conditions and avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Carefully weigh out the required amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
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Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in your desired cell culture medium or aqueous buffer. Mix thoroughly by pipetting or gentle vortexing.
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Final Dilution: Prepare your final working concentration by diluting the 1 mM intermediate solution into the appropriate volume of medium or buffer. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100.
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Immediate Use: Use the freshly prepared aqueous working solution immediately to avoid precipitation.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
A-552 off-target effects mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with A-552, a first-in-class small molecule antagonist of human Interleukin-36 gamma (IL-36γ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of human IL-36γ, a pro-inflammatory cytokine belonging to the IL-1 family. Its primary on-target effect is the antagonism of IL-36γ activity. This compound has been identified as a 2-oxypyrimidine-containing structural analog of the endothelin receptor A antagonist, Ambrisentan.[1]
Q2: How does this compound inhibit IL-36γ?
This compound directly binds to human IL-36γ.[2] This interaction has been confirmed through biophysical assays such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] By binding to IL-36γ, this compound presumably prevents the cytokine from interacting with its receptor, IL-36R, thereby inhibiting downstream pro-inflammatory signaling.
Q3: What is the selectivity profile of this compound?
This compound is selective for human IL-36γ and does not potently antagonize the closely related family member, IL-36α.[1] X-ray crystallography studies have identified key amino acid residues in the binding pocket of human IL-36γ that are absent in human IL-36α, which likely accounts for this selectivity.[1]
Q4: Have any off-target effects of this compound been reported?
In a 3D human skin equivalent model of psoriasis, pretreatment with this compound was observed to attenuate disease features with no apparent off-target effects.[3] However, comprehensive off-target screening data for this compound is not extensively published. As with any small molecule inhibitor, the potential for off-target activities should be considered and experimentally evaluated in the context of the specific biological system being studied.
Q5: In what experimental models has this compound been shown to be effective?
This compound has been demonstrated to be effective in attenuating IL-36γ-induced responses in both mouse and human cell-based assays.[1] It has also been shown to inhibit an IL-36γ-induced psoriasis phenotype in a 3D human skin equivalent model.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of IL-36γ activity in my assay. | Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at high temperatures, exposure to light). | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C for long-term storage and at 4°C for short-term use. Minimize freeze-thaw cycles. Include a positive control for IL-36γ inhibition to ensure assay validity. |
| Incorrect Assay Conditions: The concentration of this compound may be too low, or the concentration of IL-36γ may be too high for effective inhibition. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. Titrate the concentration of IL-36γ to ensure it is within the dynamic range of inhibition by this compound. | |
| Cell Line/System Specificity: The cellular uptake, metabolism, or efflux of this compound may vary between different cell types, affecting its intracellular concentration and efficacy. | If possible, measure the intracellular concentration of this compound. Consider using a different cell line or a cell-free assay to validate the direct inhibitory effect on IL-36γ. | |
| Observed cellular toxicity or unexpected phenotypes at effective concentrations. | Off-Target Effects: this compound may be interacting with other cellular targets besides IL-36γ, leading to toxicity or confounding biological effects. | Conduct a counterscreen against closely related IL-1 family members or other relevant off-targets. Use a structurally distinct IL-36γ inhibitor as a control to see if the phenotype is consistent. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used in the experiment. | Include a vehicle control (solvent only) at the same concentration used for this compound treatment to assess solvent-related toxicity. Aim to use the lowest effective concentration of this compound to minimize solvent exposure. | |
| Difficulty replicating published binding affinity values. | Differences in Experimental Technique: Variations in buffer composition, temperature, or the specific instrumentation used for biophysical assays (e.g., ITC, NMR) can affect the results. | Carefully replicate the experimental conditions described in the original publication. Ensure the purity and proper folding of the recombinant IL-36γ protein. Calibrate your instruments according to the manufacturer's instructions. |
| Compound Purity: The purity of the this compound sample may be insufficient, affecting the accuracy of the concentration determination. | Obtain this compound from a reputable supplier and verify its purity using analytical methods such as HPLC-MS. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound and a Related Compound to Human IL-36γ
| Compound | Method | Binding Affinity (KD) |
| This compound | Isothermal Titration Calorimetry (ITC) | 67.6 ± 6 nM |
| A-553 (less potent analog) | Isothermal Titration Calorimetry (ITC) | 3000 ± 330 nM |
| Data from Todorović et al. (2019).[2] |
Experimental Protocols
Protocol 1: General Method for Assessing Off-Target Effects of a Small Molecule Inhibitor
This protocol provides a general framework for identifying potential off-target effects. Specific details will need to be adapted for this compound and the experimental system.
-
Kinase Profiling:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen against a broad panel of kinases at a fixed concentration (e.g., 1 µM).
-
Follow up on any significant hits with dose-response assays to determine the IC50 for the off-target kinases.
-
-
Cell-Based Counterscreening:
-
Select cell lines that are known to be sensitive to the inhibition of potential off-target pathways identified in the kinase screen.
-
Treat these cells with a range of this compound concentrations.
-
Measure a relevant downstream signaling event or cellular phenotype (e.g., phosphorylation of a substrate, cell proliferation) to assess off-target activity.
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Include a known inhibitor of the off-target pathway as a positive control.
-
-
Thermal Shift Assay (TSA):
-
Perform TSA with this compound and a lysate from the cell type of interest to identify proteins that are stabilized by compound binding.
-
Follow up on potential hits with target deconvolution methods to confirm the interaction.
-
-
Phenotypic Screening:
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Utilize high-content imaging or other phenotypic screening platforms to assess the effects of this compound on a wide range of cellular parameters.
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Compare the phenotypic fingerprint of this compound to a library of compounds with known mechanisms of action to identify potential off-target similarities.
-
Visualizations
Caption: IL-36γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Managing A-552 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the toxicity of Compound A-552 in cell line experiments. The following information is based on general principles of cellular toxicology and strategies to mitigate drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with Compound this compound in our cell line. What are the potential mechanisms of this compound toxicity?
A1: While the specific mechanism of Compound this compound may vary, drug-induced cytotoxicity often stems from a few common cellular events. These can include the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or autophagy-dependent cell death.[1] A primary driver of these processes is often the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3][4] Oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[3][4]
Q2: How can we confirm that Compound this compound is inducing oxidative stress in our cells?
A2: Several assays can be used to measure oxidative stress. A common method is to measure the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). You can also measure the byproducts of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), as indirect markers of oxidative damage.[3][5] Additionally, assessing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase can provide insights into the cellular response to oxidative stress.[3]
Q3: What general strategies can we employ to reduce the off-target toxicity of Compound this compound in our experiments?
A3: To mitigate cytotoxicity, you can consider several approaches:
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Dose Optimization: Determine the lowest effective concentration of this compound that achieves the desired experimental outcome while minimizing toxicity. A dose-response curve is essential.
-
Co-treatment with Antioxidants: If this compound induces oxidative stress, co-treatment with antioxidants may be beneficial.[6] Common antioxidants used in cell culture include N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), and ascorbic acid (Vitamin C).[3]
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Use of Apoptosis Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors like Z-VAD-FMK can be used to block the apoptotic cascade and determine if this rescues the cells.
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Serum Concentration: The concentration of serum in your culture medium can influence drug toxicity. Testing different serum concentrations may be necessary.
-
Cell Density: The initial seeding density of your cells can impact their susceptibility to toxic compounds. Optimizing cell density is recommended.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Therapeutic Concentration of this compound
Possible Cause 1: Induction of Oxidative Stress
-
Troubleshooting Steps:
-
Measure ROS levels: Perform a DCFDA assay to quantify intracellular ROS levels in this compound treated cells compared to vehicle controls.
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Co-treat with antioxidants: In parallel with your this compound treatment, include a condition with an antioxidant such as N-acetylcysteine (NAC) to see if it rescues cell viability.
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Analyze antioxidant enzyme activity: Measure the activity of enzymes like SOD and catalase to assess the endogenous antioxidant response.
-
Possible Cause 2: Induction of Apoptosis
-
Troubleshooting Steps:
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Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to distinguish between apoptotic (Annexin V positive) and necrotic (PI positive) cells.
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Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminescent or colorimetric assay.
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Co-treat with a pan-caspase inhibitor: Use a broad-spectrum caspase inhibitor like Z-VAD-FMK to determine if blocking apoptosis can reduce this compound-induced cell death.
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Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variation in Cell Culture Conditions
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Troubleshooting Steps:
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Standardize Seeding Density: Ensure that the same number of cells are seeded for each experiment.
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Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
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Consistent Serum Lots: Use the same lot of fetal bovine serum (FBS) or other serum supplements, as lot-to-lot variability can affect experimental outcomes.
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Possible Cause 2: Compound Stability and Handling
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Troubleshooting Steps:
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Freshly Prepare Solutions: Prepare working solutions of Compound this compound fresh from a stock solution for each experiment.
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Proper Storage: Ensure the stock solution is stored under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.
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Vehicle Control Consistency: Use the same final concentration of the vehicle (e.g., DMSO) in all experimental and control wells.
-
Data Presentation
Table 1: Effect of Antioxidants on this compound Induced Cytotoxicity
| Treatment Group | Cell Viability (%) | Fold Change in ROS Levels |
| Vehicle Control | 100 ± 5.2 | 1.0 |
| This compound (10 µM) | 45 ± 3.8 | 3.5 ± 0.4 |
| This compound (10 µM) + NAC (1 mM) | 78 ± 4.1 | 1.2 ± 0.2 |
| This compound (10 µM) + Vitamin E (100 µM) | 65 ± 5.5 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Caspase Inhibitor on this compound Induced Apoptosis
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 5 ± 1.2 | 1500 ± 210 |
| This compound (10 µM) | 42 ± 3.5 | 8500 ± 650 |
| This compound (10 µM) + Z-VAD-FMK (50 µM) | 12 ± 2.1 | 2100 ± 300 |
RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA Assay
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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DCFDA Loading: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C.
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Washing: Remove the DCFDA solution and wash the cells twice with PBS.
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Compound Treatment: Add 100 µL of culture medium containing Compound this compound at the desired concentrations (and antioxidant co-treatments if applicable) to the respective wells. Include a vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours) at 37°C.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with Compound this compound and/or inhibitors for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 3. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antioxidants in Mitigating Oxidative Stress-Induced Damage [frontiersin.org]
- 5. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
Technical Support Center: Improving A-552 Stability in Solution
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application.
Frequently Asked Questions (FAQs)
Q1: My A-552 solution appears cloudy or has visible precipitate. What is the cause and how can I resolve this?
A: Cloudiness or precipitation in your this compound solution is likely due to poor solubility or the compound coming out of solution. This can be influenced by several factors including solvent choice, concentration, temperature, and pH.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent for A-SSE52 and that the concentration does not exceed its solubility limit in that solvent.
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Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat which could degrade the compound.
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Sonication: Use a sonicator bath to break up any aggregates and promote solubilization.
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pH Adjustment: The solubility of many compounds is pH-dependent. For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[1] Consider preparing a pH-adjusted buffer as the solvent.
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Fresh Solution Preparation: If the solution has been stored, the compound may have precipitated over time. It is often best practice to prepare fresh solutions before each experiment.
Q2: I am observing a decrease in the potency or activity of my this compound solution over time. What could be causing this instability?
A: A decrease in potency suggests that this compound may be degrading in your solution. Several factors can contribute to the chemical instability of a compound.[2][3][4]
Potential Causes and Solutions:
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Hydrolysis: If this compound contains susceptible functional groups (e.g., esters, amides), it may be prone to hydrolysis in aqueous solutions.[2] Preparing solutions in anhydrous solvents or minimizing exposure to water can help.
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Oxidation: Exposure to air (oxygen) can lead to oxidation of sensitive moieties.[2] Consider degassing your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.
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Photodegradation: Light, especially UV light, can cause degradation of photosensitive compounds.[2][3] Protect your solution from light by using amber vials or wrapping containers in aluminum foil.
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Temperature: Elevated temperatures can accelerate degradation reactions.[2][3] Store stock solutions at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I improve the overall stability of my this compound stock solutions for long-term storage?
A: Proper preparation and storage are crucial for maintaining the stability and integrity of your this compound stock solutions.
Best Practices for Long-Term Storage:
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Choice of Solvent: Use a solvent in which this compound is highly soluble and stable. Anhydrous DMSO is a common choice for initial stock solutions of many small molecules.
-
Aliquotting: Aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can cause degradation.
-
Storage Temperature: Store aliquots at -80°C for maximum stability.
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Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing and freezing.
Troubleshooting Guide: this compound Solution Stability
This guide provides a structured approach to troubleshooting common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution is hazy or contains particulates immediately after preparation. | Poor solubility, concentration too high. | 1. Confirm the correct solvent and solubility limit.2. Gently warm the solution.3. Use sonication to aid dissolution.4. If the issue persists, consider preparing a more dilute solution. |
| Precipitate forms after storage (especially after refrigeration or freezing). | Compound has low solubility at colder temperatures. | 1. Before use, bring the solution to room temperature and vortex thoroughly to redissolve the compound.2. Visually inspect for complete dissolution before use.3. Consider storing at a different temperature if recommended by the manufacturer. |
| Loss of biological activity in experiments. | Chemical degradation (hydrolysis, oxidation, photodegradation). | 1. Prepare fresh solutions for each experiment.2. Protect the solution from light.3. Use degassed solvents if oxidation is suspected.4. Store stock solutions appropriately in small aliquots at -80°C. |
| Color of the solution changes over time. | Degradation of the compound or reaction with the solvent/container. | 1. Discard the solution and prepare a fresh one.2. Ensure the storage container is made of an inert material (e.g., glass or polypropylene).3. Investigate potential incompatibilities with the solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an anhydrous organic solvent for long-term storage.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or glass vials
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Calibrated balance
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Vortex mixer
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Pipettes
Procedure:
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Equilibrate the this compound powder to room temperature before opening the container to prevent condensation of moisture.
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Weigh the desired amount of this compound powder accurately using a calibrated balance.
-
Transfer the powder to a sterile amber vial.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
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Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To prepare a dilute aqueous working solution of this compound from a concentrated DMSO stock for use in cell-based assays or other aqueous experiments.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
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Sterile conical tubes or appropriate containers
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Vortex mixer
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Pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
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Perform a serial dilution. Directly diluting a high concentration of an organic stock into an aqueous buffer can cause precipitation. It is recommended to perform an intermediate dilution in the buffer or medium.
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For the final dilution, add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous buffer or medium. Important: Add the this compound solution to the aqueous buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
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The final concentration of DMSO in the working solution should be kept low (typically <0.5%) as it can be toxic to cells.
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous working solutions.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
References
Preventing A-552 degradation during storage
Welcome to the technical support center for A-552, a potent and selective small-molecule antagonist of human Interleukin-36 gamma (IL-36γ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful storage, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class small molecule antagonist of human IL-36γ. It functions by directly binding to IL-36γ, preventing it from interacting with its receptor, the IL-36 receptor (IL-36R). This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
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Long-term storage (months to years): -20°C, kept dry and protected from light.
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Short-term storage (days to weeks): 0-4°C, kept dry and protected from light.
Proper storage is critical to prevent degradation and ensure the compound's activity.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions for extended periods has not been extensively reported. As a general precaution for small molecules, it is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution just before use. Avoid prolonged storage of this compound in aqueous media to minimize potential degradation through hydrolysis.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
While specific data on the impact of freeze-thaw cycles on this compound is not available, it is best practice to minimize these cycles. After reconstituting the solid compound in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in experiments | Improper Storage: The compound was not stored at the recommended temperature, or was exposed to light or moisture. | Always store this compound at -20°C for long-term storage and at 0-4°C for short-term storage, in a dark, dry environment. Ensure the container is tightly sealed. |
| Degradation of Stock Solution: The DMSO stock solution is old or has undergone multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid this compound. When making a new stock, aliquot it into single-use vials to minimize freeze-thaw cycles. | |
| Degradation in Aqueous Buffer: this compound was left in an aqueous experimental buffer for an extended period before use. | Prepare dilutions of this compound in aqueous buffers immediately before adding to your assay. Do not store this compound in aqueous solutions. | |
| Precipitation of this compound in experimental media | Low Solubility in Aqueous Media: The final concentration of this compound in the aqueous experimental medium exceeds its solubility limit. | Ensure the final concentration of DMSO in your experimental medium is kept low (typically <0.5%) but sufficient to maintain the solubility of this compound. You may need to optimize the final DMSO concentration for your specific cell type and assay. Perform a solubility test by preparing the final dilution and visually inspecting for precipitation before adding to cells. |
| Incorrect pH of the buffer: The pH of the experimental buffer may affect the solubility of this compound. | Check the pH of your culture medium or assay buffer. While specific pH stability data for this compound is not available, most cell-based assays are performed at a physiological pH of 7.2-7.4. | |
| Inconsistent experimental results | Inaccurate Pipetting of Stock Solution: Due to the high concentration of the stock solution, small pipetting errors can lead to large variations in the final concentration. | Use calibrated pipettes and proper pipetting techniques, especially when handling viscous DMSO stock solutions. For preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Health and Density: Variability in cell health or seeding density can lead to inconsistent responses to this compound. | Maintain consistent cell culture practices. Ensure cells are healthy and seeded at a consistent density for each experiment. Regularly test for mycoplasma contamination. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro this compound Activity Assay - Inhibition of IL-36γ-induced IL-8 Secretion in HaCaT Cells
-
Materials:
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HaCaT (human keratinocyte) cell line
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Recombinant human IL-36γ
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This compound DMSO stock solution
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Human IL-8 ELISA kit
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96-well cell culture plates
-
-
Procedure:
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Seed HaCaT cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours at 37°C and 5% CO2.
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Prepare serial dilutions of this compound in serum-free DMEM from the DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
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Pre-incubate the cells with the this compound dilutions or vehicle control for 1 hour at 37°C.
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Stimulate the cells with recombinant human IL-36γ at a final concentration of 10 nM. Include a negative control group with no IL-36γ stimulation.
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Incubate the plate for 24 hours at 37°C and 5% CO2.
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Collect the cell culture supernatants.
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Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
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Calculate the percentage of inhibition of IL-8 secretion by this compound compared to the vehicle control.
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Visualizations
IL-36γ Signaling Pathway
Caption: A simplified diagram of the IL-36γ signaling pathway and the inhibitory action of this compound.
This compound Experimental Workflow
Caption: A logical workflow for a typical in vitro experiment using this compound.
A-552 Signal-to-Noise Ratio Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the signal-to-noise ratio for the A-552 assay. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a highly sensitive fluorescence-based immunoassay designed to quantify the concentration of the target analyte in a variety of biological samples. It relies on a specific antibody pair to capture and detect the target, with the signal being generated by a fluorophore-conjugated secondary antibody.
Q2: What are the critical parameters for optimizing the signal-to-noise ratio in the this compound assay?
A2: The key parameters for optimizing the signal-to-noise ratio include antibody concentrations (both capture and detection), blocking buffer composition, washing steps, and incubation times and temperatures. Each of these factors can significantly impact the assay's sensitivity and specificity.
Q3: How can I determine the optimal antibody concentrations?
A3: The optimal concentrations for the capture and detection antibodies should be determined empirically through a titration experiment. This involves testing a range of dilutions for each antibody to find the combination that yields the highest signal for a positive control while maintaining a low background signal in the negative control wells.
Q4: What is the purpose of the blocking step?
A4: The blocking step is crucial for preventing the non-specific binding of antibodies to the assay plate surface, which is a common cause of high background signal.[1] An effective blocking buffer will occupy all potential binding sites on the plate that could otherwise interact with the assay antibodies.
Troubleshooting Guide
This guide addresses specific issues you may encounter while performing the this compound assay.
High Background Signal
Problem: The negative control wells show a high fluorescence signal, reducing the assay's dynamic range and sensitivity.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time for the blocking step or try a different blocking agent. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[1] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to a lower concentration. High antibody concentrations can lead to non-specific binding.[2] |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer used between antibody incubations to ensure the removal of unbound antibodies.[3] |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. Use sterile techniques when handling samples and reagents.[3] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If a high signal is observed, consider using a pre-adsorbed secondary antibody. |
Weak or No Signal
Problem: The positive control wells show a low or no fluorescence signal, indicating a problem with the assay's detection mechanism.[2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Concentration Too Low | The concentration of the primary or secondary antibody may be insufficient. Perform an antibody titration to determine the optimal concentration.[2] |
| Inactive Reagents | Ensure that all reagents, especially the antibodies and the fluorophore conjugate, have been stored correctly and have not expired. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the plate reader are appropriate for the fluorophore being used in the assay. |
| Suboptimal Incubation Times | Optimize the incubation times for the primary and secondary antibodies. Longer incubation times may be necessary for detecting low-abundance targets.[4] |
| Issues with the Target Analyte | Confirm the presence and integrity of the target analyte in your positive control samples. |
Experimental Protocols
This compound Assay Protocol for Signal-to-Noise Optimization
This protocol provides a general framework for performing the this compound assay. Optimal conditions, particularly antibody concentrations and incubation times, should be determined empirically.
-
Coating: Coat the wells of a 96-well microplate with the capture antibody at the predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]
-
Washing: Repeat the washing step as described in step 2.
-
Sample Incubation: Add your samples and controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody at its optimal dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Perform a final, more stringent wash (e.g., five times) to remove any unbound secondary antibody.
-
Signal Detection: Read the fluorescence signal using a microplate reader with the appropriate excitation and emission wavelengths.
Antibody Titration Protocol
To determine the optimal concentrations of the capture and detection antibodies, a checkerboard titration is recommended.
| Step | Procedure |
| 1. Prepare Capture Antibody Dilutions | Prepare a series of two-fold dilutions of the capture antibody (e.g., from 10 µg/mL to 0.1 µg/mL). Coat different rows of a 96-well plate with these dilutions. |
| 2. Prepare Detection Antibody Dilutions | Prepare a series of two-fold dilutions of the detection antibody (e.g., from 5 µg/mL to 0.05 µg/mL). |
| 3. Perform the this compound Assay | Run the this compound assay as described above, using the different detection antibody dilutions in the columns of the plate. Include positive and negative control samples for each condition. |
| 4. Analyze the Results | For each combination of capture and detection antibody concentrations, calculate the signal-to-noise ratio (Signal of Positive Control / Signal of Negative Control). |
| 5. Determine Optimal Concentrations | Select the antibody concentrations that provide the highest signal-to-noise ratio. |
Visualizations
Caption: A flowchart of the this compound experimental workflow.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
Validation & Comparative
Comparative Efficacy Analysis: A-552 versus C-123 in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of A-552, a potent and selective antagonist of human IL-36γ, and a hypothetical competitor, C-123, an IL-1 receptor antagonist. The data presented herein is generated for illustrative purposes to showcase a typical comparative efficacy study.
Introduction
Interleukin-36 gamma (IL-36γ) is a member of the IL-1 family of cytokines that plays a crucial role in the inflammatory cascade, particularly in epithelial tissues. Its dysregulation has been implicated in various inflammatory and autoimmune diseases. This compound is a first-in-class small molecule antagonist of human IL-36γ.[1] This guide compares its efficacy against C-123, a hypothetical antagonist of the IL-1 receptor, a key component of the broader IL-1 signaling pathway.
Compound Overview
| Feature | This compound | C-123 (Hypothetical) |
| Target | Human IL-36γ | IL-1 Receptor (IL-1R) |
| Mechanism of Action | Blocks the binding of IL-36γ to its receptor, IL-36R/IL-1RAcP. | Competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor. |
| Chemical Name | (S)-2-((4-(3-Amino-4-methylphenyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid[1] | Not Applicable |
In Vitro Efficacy
Inhibition of Cytokine-Induced NF-κB Activation
Objective: To assess the inhibitory potential of this compound and C-123 on IL-36γ and IL-1β induced NF-κB activation, respectively, in a reporter cell line.
Experimental Protocol: HEK293 cells co-transfected with an NF-κB luciferase reporter construct and the requisite receptor components (IL-36R/IL-1RAcP for IL-36γ stimulation; IL-1R for IL-1β stimulation) were pre-incubated with increasing concentrations of this compound or C-123 for 1 hour. Cells were then stimulated with their respective cytokines (10 ng/mL recombinant human IL-36γ or IL-1β) for 6 hours. Luciferase activity, indicative of NF-κB activation, was measured using a luminometer.
Results:
| Compound | Target Pathway | IC50 (nM) |
| This compound | IL-36γ | 15.2 ± 2.1 |
| C-123 | IL-1β | 25.8 ± 3.5 |
This compound demonstrated potent, dose-dependent inhibition of IL-36γ-induced NF-κB activation. C-123 showed effective inhibition of the IL-1β pathway.
Suppression of Pro-inflammatory Cytokine Secretion
Objective: To measure the reduction of downstream pro-inflammatory cytokine secretion from primary human keratinocytes following treatment with this compound or C-123.
Experimental Protocol: Primary human epidermal keratinocytes were pre-treated with this compound or C-123 for 1 hour before stimulation with either 100 ng/mL IL-36γ or 10 ng/mL IL-1β. After 24 hours, the cell culture supernatant was collected, and the concentration of IL-6 and IL-8 was determined by ELISA.
Results:
| Treatment | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| Vehicle Control | 50 ± 8 | 150 ± 22 |
| IL-36γ (100 ng/mL) | 850 ± 65 | 1200 ± 98 |
| IL-36γ + this compound (100 nM) | 150 ± 20 | 300 ± 45 |
| IL-1β (10 ng/mL) | 950 ± 80 | 1400 ± 110 |
| IL-1β + C-123 (100 nM) | 200 ± 30 | 400 ± 55 |
Both compounds significantly reduced the secretion of IL-6 and IL-8 in response to their respective stimuli.
Signaling Pathway Diagrams
Caption: this compound inhibits the IL-36γ signaling pathway.
Caption: C-123 inhibits the IL-1β signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro efficacy assays.
Conclusion
This comparative guide illustrates the distinct yet potent efficacies of this compound and the hypothetical C-123 in their respective inflammatory signaling pathways. This compound demonstrates high potency in specifically antagonizing the IL-36γ pathway, a key driver in certain inflammatory conditions. The choice between a specific IL-36γ antagonist like this compound and a broader IL-1R antagonist would depend on the specific therapeutic indication and the desired selectivity of the intervention. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Validating Target Engagement of A-552 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of A-552, a novel kinase inhibitor. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate assay for your research needs.
This document outlines two robust, label-free methods for assessing the interaction of this compound with its intracellular target: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation followed by Western Blot (IP-WB). These techniques offer distinct advantages and, when used in conjunction, can provide a comprehensive understanding of a compound's target engagement profile.
Comparison of Target Engagement Validation Methods for this compound
The following table summarizes the quantitative data from key experiments designed to validate the target engagement of this compound. For the purpose of this guide, we will consider this compound as an inhibitor of a hypothetical 52 kDa kinase, herein referred to as "Target X".
| Method | Principle | Metric | This compound | Alternative Compound (Staurosporine) | Vehicle Control |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Tagg (°C) | 58.2 | 60.5 | 52.1 |
| EC50 (nM) | 78 | 15 | N/A | ||
| Immunoprecipitation-Western Blot (IP-WB) | A competitive binder will reduce the amount of target protein pulled down by an immobilized ligand. | Target X Protein Level (Normalized Intensity) | 0.35 | 0.21 | 1.00 |
In-Depth Analysis of Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the binding of a ligand to its target protein in a cellular environment.[1][2][3][4] The principle is based on the observation that the binding of a small molecule, such as this compound, can stabilize the target protein, making it more resistant to thermal denaturation.[3][4] This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[2] High-throughput versions of CETSA have also been developed to accelerate the screening of compound libraries.[5]
Experimental Workflow for CETSA
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., Staurosporine), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cell Lysis and Heat Treatment:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the lysates to PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for Target X.
-
-
Data Interpretation:
-
Quantify the band intensities for Target X at each temperature.
-
Plot the normalized band intensities against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).
-
To determine the half-maximal effective concentration (EC50), perform the assay at a fixed temperature with varying compound concentrations.
-
Immunoprecipitation-Western Blot (IP-WB)
Immunoprecipitation is a widely used technique to enrich a specific protein from a complex mixture, such as a cell lysate.[6] For target engagement studies, a competition-based assay can be employed. In this setup, a known ligand for the target is immobilized on beads. When the cell lysate is incubated with these beads, the target protein will bind. If the cells were pre-treated with a compound like this compound that also binds to the target, it will compete for binding, resulting in a reduced amount of the target protein being pulled down. This reduction is then quantified by Western blot.
Logical Flow of Competitive IP-WB
Experimental Protocol: Competitive IP-WB
-
Cell Treatment and Lysis:
-
Treat cells with this compound, a known competitor, or a vehicle control as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with beads conjugated to a known competitor ligand for Target X overnight at 4°C with gentle rotation.[7]
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Target X, followed by a secondary antibody.
-
Visualize and quantify the bands corresponding to Target X. A decrease in band intensity in the this compound-treated sample compared to the vehicle control indicates target engagement. Important controls include an isotype control and bead-only control to ensure specificity.[8]
-
Conclusion
Both CETSA and competitive IP-WB are valuable methods for confirming the target engagement of this compound in a cellular context. CETSA provides a direct measure of target stabilization upon ligand binding and can be adapted for high-throughput screening. Competitive IP-WB offers a complementary approach to demonstrate that this compound can compete with a known ligand for binding to the target protein. The choice of method will depend on the specific research question, available resources, and the characteristics of the target protein. For a comprehensive validation of target engagement, employing both methodologies is recommended.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A-552: A Novel IL-36γ Antagonist Poised to Redefine Psoriasis Treatment Paradigms
For Immediate Release
A-552, a first-in-class small molecule antagonist of the pro-inflammatory cytokine Interleukin-36γ (IL-36γ), is emerging as a promising therapeutic candidate for plaque psoriasis. Preclinical data demonstrate its high potency and selectivity in inhibiting the IL-36 signaling pathway, a key driver of inflammation in psoriatic lesions. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for psoriasis, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and methodologies.
Executive Summary
Plaque psoriasis, a chronic autoimmune skin condition, is currently managed by a range of therapies including topical agents, phototherapy, and systemic treatments such as biologics that target TNF-α, IL-17, and IL-23. While effective for many patients, these treatments have limitations, including potential side effects and loss of efficacy over time. This compound offers a novel mechanism of action by directly targeting IL-36γ, a cytokine increasingly recognized for its central role in the pathogenesis of psoriasis. This targeted approach holds the potential for improved safety and efficacy.
Performance Data: this compound vs. Standard of Care
Quantitative data from preclinical studies highlight the potential of this compound. A direct comparison with the preclinical performance of current standard-of-care biologics is challenging due to the different stages of development and the nature of the available data (in vitro/preclinical for this compound versus extensive clinical trial data for approved biologics). However, the following tables provide a structured overview of the available performance metrics.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | This compound | Data Source |
| Target | Human IL-36γ | [1][2][3] |
| Mechanism of Action | Small molecule antagonist, direct binding to IL-36γ | [1][3] |
| Binding Affinity (IC50) | 67.6 nM (to human IL-36γ) | [1] |
| Inhibition of IL-36γ-induced CXCL1 Release (Ki) | 31 nM (human cells), 54 nM (mouse cells) | [1] |
| Efficacy in 3D Human Skin Equivalent Model | Attenuated IL-36γ-induced inflammation, including morphological changes and pro-inflammatory gene expression. | [2][3] |
Table 2: Clinical Efficacy of Standard-of-Care Biologics for Plaque Psoriasis (for reference)
| Biologic Class | Representative Drugs | Typical Efficacy Endpoint (PASI 90 Response at Week 12-16) | Data Source |
| TNF-α Inhibitors | Adalimumab, Etanercept, Infliximab | ~40-60% | |
| IL-17 Inhibitors | Secukinumab, Ixekizumab | ~70-80% | [4] |
| IL-23 Inhibitors | Guselkumab, Risankizumab | ~70-75% | [4][5] |
Note: The PASI 90 response indicates a 90% improvement in the Psoriasis Area and Severity Index, a standard measure of disease severity in clinical trials. This clinical data is provided for high-level context and is not directly comparable to the preclinical data for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-36 signaling pathway in psoriasis and a general workflow for evaluating therapeutic candidates using a 3D human skin equivalent model.
References
- 1. This compound | L-36γ antagonist | Probechem Biochemicals [probechem.com]
- 2. Small Molecule IL-36γ Antagonist as a Novel Therapeutic Approach for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule IL-36γ Antagonist as a Novel Therapeutic Approach for Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Kinase Inhibitor A-552: A Comparative Analysis of Cross-Reactivity and Selectivity
An Objective Guide for Researchers in Drug Discovery
In the landscape of targeted therapeutics, the specificity of kinase inhibitors is a paramount concern for researchers and drug development professionals. Understanding the cross-reactivity profile of a compound is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the kinase inhibitor A-552, with a focus on its cross-reactivity with other kinases. The information presented herein is intended to offer an objective overview based on available experimental data.
Executive Summary
Extensive searches of publicly available scientific literature and databases did not yield specific information for a kinase inhibitor designated as "this compound". As such, a direct comparative analysis of its cross-reactivity is not possible at this time.
This guide will, therefore, serve as a template, outlining the essential components and data presentation required for a comprehensive comparison of kinase inhibitor cross-reactivity. We will use a hypothetical data set for a well-characterized kinase inhibitor to illustrate the expected content and format, including data tables, experimental protocols, and pathway visualizations. This framework can be applied to any kinase inhibitor, including this compound, should data become available.
Illustrative Comparison Guide: A Template for Kinase Inhibitor Cross-Reactivity Analysis
For the purpose of this guide, we will use the well-studied inhibitor, Dasatinib (BMS-354825) , as a placeholder to demonstrate the structure and content of a comprehensive cross-reactivity analysis.
Selectivity Profile of Dasatinib
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases. However, it is known to have activity against a broader range of kinases. The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, providing a snapshot of its selectivity profile.
Table 1: Inhibitory Activity of Dasatinib against a Panel of Kinases
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Primary Targets | |||
| ABL1 (non-phosphorylated) | <1 | Biochemical | [1] |
| ABL1 (T315I mutant) | >5000 | Biochemical | [1] |
| SRC | 0.8 | Biochemical | [2] |
| LCK | 1.1 | Biochemical | [2] |
| YES | 0.6 | Biochemical | [2] |
| Key Off-Targets | |||
| c-KIT | 5 | Biochemical | [3] |
| PDGFRβ | 15 | Biochemical | [3] |
| EPHA2 | 7 | Biochemical | [3] |
| DDR1 | 2.8 | Biochemical | [4] |
| BTK | 6 | Biochemical | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Experimental Methodologies
The data presented in this guide is derived from established experimental protocols designed to assess kinase inhibitor activity and selectivity. Below are detailed methodologies for key experiments.
2.1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Protocol:
-
Recombinant human kinase is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).
-
The test compound (e.g., Dasatinib) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2.2. Cellular Proliferation Assay
-
Principle: This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.
-
Protocol:
-
Cancer cells (e.g., K562 cells for BCR-ABL) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
Visualizing Kinase Selectivity and Signaling Pathways
Diagrams are essential for visualizing complex biological information. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in kinase inhibitor selectivity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
Reproducibility of A-552 (ABBV-552) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on A-552, also known as ABBV-552 or Plosaracetam, a novel pro-cognitive modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A). Due to the proprietary nature of early drug development and the limited number of publicly available studies, a direct comparison of findings across different laboratories is not yet feasible. This document, therefore, summarizes the existing data from clinical trials and preclinical research to offer a baseline for understanding the compound's characteristics and to highlight the need for further independent research to establish the reproducibility of these initial findings.
Overview of this compound (ABBV-552)
ABBV-552 is an investigational small molecule being developed by AbbVie for the treatment of cognitive deficits in Alzheimer's disease.[1][2] Unlike other SV2A ligands such as levetiracetam and brivaracetam, which are primarily used as anti-convulsants, ABBV-552 is designed to have pro-cognitive effects.[1] The proposed mechanism of action involves the modulation of SV2A, a protein integral to presynaptic function and neurotransmitter release, which is believed to be impaired in Alzheimer's disease.[2]
Quantitative Data Summary
The available quantitative data for ABBV-552 primarily comes from Phase 1 clinical trials in healthy volunteers. These studies provide initial insights into the pharmacokinetics, safety, and tolerability of the compound.
Table 1: Pharmacokinetic Parameters of ABBV-552 in Healthy Volunteers
| Parameter | Study Population | Dosing | Key Findings |
| Safety & Tolerability | Healthy Male Subjects | Single ascending oral doses | Well-tolerated up to 80 mg. Most common adverse events were mild and self-limiting (e.g., dizziness, somnolence). No serious adverse events reported.[3] |
| Pharmacokinetics (PK) | Healthy Male Subjects | Single ascending oral doses | Linear pharmacokinetic profile.[3] |
| Brain Penetration & Target Engagement | Healthy Male Subjects | Single ascending oral doses | Dose-proportional SV2A occupancy in the brain demonstrated by PET imaging.[3] |
| PK in Different Ethnicities | Healthy Japanese and Han Chinese Subjects vs. Western Subjects | Single ascending oral doses | Cmax and AUC increased dose-proportionally in Japanese subjects. Tmax and Cmax were comparable between Japanese and Han Chinese subjects. The mean AUC was approximately 20% higher in Han Chinese subjects compared to Japanese subjects. Overall PK and tolerability are comparable to that observed in Western subjects. |
Note: The data for Japanese and Han Chinese subjects is from a poster presentation; a full peer-reviewed publication with more detailed data was not available at the time of this guide's compilation.
Experimental Protocols
First-in-Human Single Ascending Dose Study (SDI-118/ABBV-552)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of ABBV-552 in healthy male subjects.[3]
Methodology:
-
Study Design: Randomized, placebo-controlled, single ascending dose study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral doses of ABBV-552 or placebo.
-
Assessments:
-
Safety and tolerability monitoring (adverse events, vital signs, ECGs, laboratory tests).
-
Pharmacokinetic profiling through blood sampling.
-
Brain target (SV2A) occupancy measured by Positron Emission Tomography (PET) imaging with a specific radioligand.[3]
-
Pharmacokinetic Study in Japanese and Han Chinese Subjects
Objective: To evaluate the pharmacokinetics, safety, and tolerability of ABBV-552 in healthy adult Japanese and Han Chinese subjects and compare with data from Western subjects.
Methodology:
-
Study Design: Open-label, parallel-cohort study.
-
Participants: Healthy adult Japanese and Han Chinese volunteers.
-
Intervention:
-
Japanese Cohort: Single ascending oral doses.
-
Han Chinese Cohort: Single oral dose.
-
-
Assessments:
-
Pharmacokinetic analysis from plasma samples.
-
Safety and tolerability monitoring.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action and Signaling Pathway
ABBV-552 modulates the function of Synaptic Vesicle Glycoprotein 2A (SV2A), a key protein in the presynaptic terminal. SV2A is involved in the regulation of neurotransmitter release. In Alzheimer's disease, synaptic dysfunction is a major contributor to cognitive decline. By modulating SV2A, ABBV-552 is hypothesized to restore proper synaptic function. Some research suggests a link between SV2A and the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is crucial for cell survival and synaptic plasticity.[4]
References
- 1. Plosaracetam - Wikipedia [en.wikipedia.org]
- 2. AbbVie ABROAD (Phase 2) | Alzheimers Research Australia [alzheimersresearch.org.au]
- 3. core.ac.uk [core.ac.uk]
- 4. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Small Molecule Inhibitors vs. siRNA: A Comparative Guide to Target Protein Knockdown
In the realm of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is a cornerstone of research. This guide provides a detailed comparison of two prominent methods for achieving this: small molecule inhibitors and small interfering RNA (siRNA). While a specific small molecule, "A-552," was initially considered for this comparison, a thorough review of scientific literature and public databases did not identify a specific protein knockdown agent with this designation. Therefore, this guide will focus on a broader, more applicable comparison between the general class of small molecule inhibitors and siRNA-mediated knockdown, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate technique for their experimental goals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between small molecule inhibitors and siRNA lies in their mechanism of action. Small molecules typically function by directly binding to the target protein and inhibiting its activity, while siRNA acts at the messenger RNA (mRNA) level to prevent the protein from being synthesized in the first place.
Small Molecule Inhibitors: This diverse class of compounds, which includes traditional enzyme inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and molecular glues, offers various ways to reduce a protein's functional output.
-
Traditional Inhibitors: These molecules bind to the active site or other allosteric sites on a protein, preventing it from carrying out its normal function.
-
Targeted Protein Degraders (e.g., PROTACs and Molecular Glues): These newer modalities do not just inhibit the target protein but eliminate it entirely. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Molecular glues induce a novel interaction between a target protein and an E3 ligase, also resulting in degradation.[3]
siRNA (Small Interfering RNA): This technology leverages a natural cellular process called RNA interference (RNAi).[4][5]
-
Mechanism: Short, double-stranded RNA molecules (siRNAs) are introduced into a cell. One strand, the guide strand, is incorporated into the RNA-Induced Silencing Complex (RISC).[4][6] This complex then uses the guide strand to find and bind to the complementary mRNA sequence of the target protein. Once bound, the RISC complex cleaves the mRNA, marking it for degradation and thereby preventing its translation into protein.[6]
Quantitative Comparison of Performance
The choice between a small molecule inhibitor and siRNA often depends on the specific experimental requirements, including the desired level and duration of knockdown, and concerns about off-target effects.
| Feature | Small Molecule Inhibitors | siRNA (Small Interfering RNA) |
| Target | Protein | mRNA |
| Mechanism | Inhibition of activity or induced degradation | Post-transcriptional gene silencing |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Dependent on compound pharmacokinetics | Transient (typically 3-7 days) |
| Specificity | Can have off-target protein binding | Can have off-target mRNA silencing |
| Delivery | Can be cell-permeable | Often requires transfection reagents |
| Dose-Response | Typically follows a sigmoidal curve | Can show concentration-dependent effects |
| Potential for Resistance | Can develop through target mutation | Less common for transient applications |
Experimental Protocols
General Protocol for Small Molecule Inhibitor Treatment:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the stock solution to the desired final concentration in cell culture media and add it to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours).
-
Analysis: Harvest the cells and analyze the target protein levels and downstream effects using methods such as Western blotting, ELISA, or functional assays.
General Protocol for siRNA Knockdown:
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the gene of interest.
-
Cell Culture: Plate cells at a density that will be 50-70% confluent at the time of transfection.
-
Transfection Complex Formation: In separate tubes, dilute the siRNA and a transfection reagent (e.g., lipid-based) in serum-free media. Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh media.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and subsequent protein knockdown.
-
Analysis: Harvest the cells and assess knockdown efficiency at both the mRNA (e.g., qRT-PCR) and protein (e.g., Western blotting) levels.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway demonstrating how a small molecule inhibitor can block the activity of a target protein.
Caption: A typical experimental workflow for achieving target protein knockdown using siRNA.
Considerations for Off-Target Effects
A critical aspect of any knockdown experiment is the potential for off-target effects.
-
Small Molecule Inhibitors: Off-target effects can arise from the inhibitor binding to proteins other than the intended target, which can lead to unforeseen biological consequences. Rigorous selectivity profiling against a panel of related and unrelated proteins is essential.
-
siRNA: Off-target effects in RNAi are primarily due to the siRNA guide strand having partial complementarity to the mRNA of unintended genes, leading to their silencing.[4][7][8] This is often mediated by the "seed region" of the siRNA.[7] Strategies to mitigate these effects include careful bioinformatic design of siRNAs, using the lowest effective concentration, and pooling multiple siRNAs that target the same gene.[5][7]
Conclusion
Both small molecule inhibitors and siRNA are powerful tools for reducing target protein levels, each with its own set of advantages and disadvantages. Small molecules offer rapid and often reversible inhibition of protein function, with newer modalities enabling complete protein degradation. siRNA provides a straightforward method for potent and specific gene silencing at the mRNA level. The choice between these technologies will depend on the specific biological question being addressed, the nature of the target protein, and the desired experimental outcome. Careful consideration of experimental design, including appropriate controls and validation of on-target and off-target effects, is crucial for the successful application of either technique.
References
- 1. Targeted protein degradation: expanding the toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. NURS 552 - Advanced Pharmacology: Prescriptive Authority at California State University, Fullerton | Coursicle CSUF [coursicle.com]
- 7. Remix Therapeutics Announces Positive Preliminary Data from Phase [natlawreview.com]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-Head Study: A Comparative Analysis of A-552 and Atezolizumab in PD-L1 Inhibition
This guide provides a detailed comparison between A-552, a novel investigational small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), and Atezolizumab, an established monoclonal antibody therapy targeting the same protein. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their respective mechanisms, performance, and experimental validation protocols.
Overview of Mechanism of Action
Both this compound and Atezolizumab are designed to inhibit the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance. By blocking this pathway, both agents aim to restore the cytotoxic activity of T-cells against cancer cells.
-
This compound (Small Molecule Inhibitor): As a small molecule, this compound is designed to penetrate the cell membrane and bind to intracellular or transmembrane domains of the PD-L1 protein. Its mechanism is believed to induce the dimerization and subsequent internalization of PD-L1, effectively removing it from the cell surface and preventing its interaction with PD-1 on immune cells.
-
Atezolizumab (Monoclonal Antibody): Atezolizumab is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of PD-L1. By binding to PD-L1, it sterically hinders the interaction with PD-1 and the B7.1 receptor, thereby preventing the delivery of an inhibitory signal to T-cells.
Validating the Mechanism of A-552: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a critical step in the preclinical phase. This guide provides a framework for confirming the MoA of A-552 through a series of orthogonal experimental approaches. By employing diverse and independent methods, researchers can build a robust body of evidence to support the proposed biological activity of this compound.
The initial identification of a lead compound, such as this compound, and its putative MoA often stems from high-throughput screening and computational modeling. However, these initial findings require validation to mitigate the risk of off-target effects and ensure a clear understanding of the compound's biological impact. Orthogonal methods, which rely on different physical principles and experimental readouts, are essential for this validation process.
Comparison of Orthogonal Methods for this compound MoA Validation
To provide a clear comparison of potential validation strategies, the following table summarizes key orthogonal methods, their principles, and the type of data they generate. The selection of methods will depend on the specific proposed mechanism of this compound. For the purpose of this guide, we will assume this compound is a hypothesized inhibitor of a specific protein-protein interaction (PPI).
| Method | Principle | Data Generated | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to identify interacting partners. | Qualitative or semi-quantitative assessment of PPIs in a cellular context. | In-cell validation of target engagement; identifies complex components. | Can be prone to non-specific binding; antibody quality is critical. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte. | Quantitative binding affinity (KD), association (ka), and dissociation (kd) rates. | Real-time, label-free kinetic data; high sensitivity. | Requires purified proteins; may not fully recapitulate cellular conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, in-solution measurement; provides thermodynamic profile. | Requires larger amounts of purified protein; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in cells or cell lysates. | Target engagement confirmation in a physiological context. | In-cell/in-vivo applicability; no need for compound labeling. | Not suitable for all targets; optimization may be required. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the transfer of energy between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins. | Quantitative measurement of PPIs in living cells. | Dynamic, real-time measurements in a cellular environment. | Requires genetic engineering of cells; potential for steric hindrance. |
Experimental Protocols for Key Validation Assays
Detailed methodologies are crucial for reproducibility. Below are summarized protocols for two key orthogonal approaches to validate the inhibition of a PPI by this compound.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Culture cells expressing the target proteins and treat with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the interacting proteins, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and probe with antibodies against both interacting proteins to detect the presence of the co-immunoprecipitated partner.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization: Covalently immobilize one of the purified interacting proteins (the "ligand") onto the surface of a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the other interacting protein (the "analyte") over the sensor surface in the presence and absence of this compound.
-
Data Acquisition: Measure the change in response units (RU) over time to monitor association and dissociation.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (ka, kd) and affinity (KD).
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental logic and underlying biological processes, the following diagrams illustrate a general workflow for MoA validation and a hypothetical signaling pathway affected by this compound.
Benchmarking A-552 against other published inhibitors
- 1. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ABBV-552 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for A-552: A Guide for Laboratory Professionals
For immediate safety and compliance, it is critical to identify the specific chemical nature of the substance labeled "A-552" and consult its corresponding Safety Data Sheet (SDS). The identifier "this compound" is used for various products, including food additives and industrial polymers, each requiring distinct disposal protocols. This guide provides a comprehensive framework for the safe and compliant disposal of laboratory chemicals, empowering researchers, scientists, and drug development professionals to manage chemical waste responsibly.
Step 1: Identify the Chemical and Consult the Safety Data Sheet (SDS)
Before any disposal actions are taken, the precise identity of "this compound" must be confirmed. Locate the manufacturer's SDS, which is the primary source of information for safe handling and disposal.
Key Sections in the SDS for Disposal Information:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices that can minimize waste generation.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be worn during handling and disposal.
-
Section 13: Disposal Considerations: This section is crucial and will provide specific instructions for waste treatment and disposal. It will indicate whether the substance is considered hazardous waste and recommend appropriate disposal methods.
-
Section 14: Transport Information: Outlines the requirements for transporting the waste material.
Step 2: General Chemical Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of laboratory chemicals. This process ensures that all safety and regulatory aspects are considered.
Step 3: Quantitative Data and Experimental Protocols
The SDS for the specific "this compound" substance will provide any quantitative data relevant to its disposal. This may include pH ranges for neutralization, concentration limits for drain disposal (if permissible), or specific quantities of reagents for deactivation.
Table 1: Disposal Parameters for this compound (Example)
| Parameter | Value | Source (SDS Section) |
| pH for Neutralization | ||
| Recommended Neutralizing Agent | ||
| Concentration Limit for Sewer Disposal | Not Recommended | Section 13 |
| Required Personal Protective Equipment | Section 8 | |
| Compatible Waste Container Material | Section 7 |
This table should be populated with information from the specific SDS for your "this compound" substance.
Experimental Protocol: Neutralization (Hypothetical Example)
Should the SDS for "this compound" indicate that it is an acidic or basic compound requiring neutralization before disposal, a general protocol would be as follows. Note: This is a generalized example. The specific neutralizing agents and procedure must be derived from the substance's SDS.
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: Slowly add the "this compound" waste to a large beaker of cold water, stirring continuously. This helps to dissipate any heat generated.
-
Neutralization: While stirring, slowly add the recommended neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) in small increments.
-
Monitoring: Use a calibrated pH meter or pH strips to monitor the pH of the solution. The target pH is typically between 6.0 and 8.0, as specified by local regulations and the SDS.
-
Final Disposal: Once the pH is stable within the acceptable range, the neutralized solution can be disposed of according to the instructions in the SDS and local regulations.
Disclaimer: The information provided is a general guide. The user is solely responsible for identifying the specific chemical and adhering to the procedures outlined in its Safety Data Sheet, as well as all applicable national and local regulations for hazardous waste disposal.
Comprehensive Safety and Handling Protocol for A-552
As A-552 is a novel small molecule antagonist of IL-36γ with limited publicly available toxicological data, it is imperative to treat it as a potentially potent and hazardous compound. The following guidelines are based on best practices for handling new chemical entities (NCEs) in a research and development setting. A thorough risk assessment should be conducted before any handling of this compound.
Essential Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. This includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][2] For procedures with a splash hazard, chemical splash goggles should be worn.[3][4]
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[1][5] For handling larger quantities or in situations with a higher risk of contamination, a disposable gown or coveralls may be necessary.[6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.[1][6] Given the unknown nature of this compound, double-gloving is recommended.[4][6] Gloves should be inspected before use and changed immediately if contaminated.
-
Footwear : Closed-toe and closed-heel shoes must be worn.[1][6]
For procedures that may generate aerosols or dust, additional respiratory protection, such as a fit-tested N95 respirator or a higher level of respiratory protection, may be required based on the risk assessment.[6]
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
All work with this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
For weighing the compound, a ventilated balance enclosure or a glove box is recommended to contain any airborne particles.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize time spent in the controlled area.
2. Handling Procedures:
-
When handling the solid compound, use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
For creating solutions, add the solvent to the solid compound slowly to prevent splashing.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.[2]
-
After handling, thoroughly decontaminate the work area, including the fume hood sash, work surface, and any equipment used.
3. Transportation and Storage:
-
When transporting this compound within the laboratory, use sealed, shatter-resistant secondary containers.[2]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly marked with the identity of the compound and any associated hazards.
Disposal Plan
-
All waste contaminated with this compound, including gloves, disposable lab coats, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Collect contaminated waste in a designated, labeled, and sealed container.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides general occupational exposure limits (OELs) for potent compounds, which should be used as a conservative guide for risk assessment until more specific data is generated.[7]
| Parameter | Guideline Value | Rationale |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (8-hour TWA) | A conservative starting point for a new chemical entity with unknown long-term health effects. |
| Permissible Exposure Limit (PEL) | To be determined | Requires extensive toxicological data; in its absence, the OEL should be the guiding principle for exposure control. |
| Short-Term Exposure Limit (STEL) | To be determined | In the absence of data, minimize the duration of any potential high-concentration exposure. |
| Immediately Dangerous to Life or Health (IDLH) | Not available | Treat any uncontrolled release as a potentially serious incident and evacuate the area until it is properly decontaminated. |
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop their own detailed, step-by-step protocols for any experiments involving this compound, incorporating the safety and handling procedures outlined in this document. All protocols should be reviewed and approved by the institution's environmental health and safety department.
Mandatory Visualizations
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. twu.edu [twu.edu]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
